Technical Documentation Center

3-(4-methyl-1H-pyrazol-1-yl)benzoic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid
  • CAS: 1251072-11-3

Core Science & Biosynthesis

Foundational

A Methodological Guide to the Physicochemical Characterization of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

Abstract 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-(4-methyl-1H-pyrazol-1-yl)benzoic acid represents a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science. A thorough understanding of its physicochemical properties is a prerequisite for any meaningful application, from drug formulation to rational drug design. However, comprehensive experimental data for this specific molecule is not widely available in published literature. This technical guide, therefore, serves as a robust methodological framework for researchers, scientists, and drug development professionals. It provides detailed, field-proven protocols for the systematic determination of the critical physicochemical parameters of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, including melting point, solubility, acid dissociation constant (pKa), and lipophilicity (LogP). The causality behind experimental choices is elucidated to empower researchers to not only generate high-quality, reproducible data but also to apply these principles to the characterization of other novel chemical entities.

Introduction and Core Molecular Properties

3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a bifunctional organic molecule featuring a benzoic acid moiety linked to a 4-methylpyrazole ring. This unique combination of a carboxylic acid group (an acidic hydrogen bond donor and acceptor) and a pyrazole ring (a weakly basic, aromatic heterocycle) suggests a nuanced physicochemical profile that is critical for predicting its behavior in biological and chemical systems. The insights gained from characterizing these properties are fundamental to drug discovery, influencing everything from initial hit-to-lead optimization to final dosage form development.

This guide presents a series of validated experimental workflows to systematically profile this compound.

Table 1: Core Properties of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

PropertyValueSource / Method
IUPAC Name 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid---
CAS Number 1000994-73-5Vendor Information
Molecular Formula C₁₁H₁₀N₂O₂---
Molecular Weight 202.21 g/mol Calculated
2D Structure Chemical structure of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid---
Melting Point To Be Determined (TBD)See Section 2 Protocol
Solubility Profile To Be Determined (TBD)See Section 3 Protocol
pKa To Be Determined (TBD)See Section 4 Protocol
LogP (octanol/water) To Be Determined (TBD)See Section 5 Protocol
Melting Point Determination for Purity Assessment
2.1. Scientific Rationale

The melting point is one of the most fundamental and informative physical properties of a crystalline solid. For a pure substance, the melting transition occurs over a very narrow temperature range (typically < 2°C). The presence of impurities disrupts the crystal lattice, which typically results in both a depression of the melting point and a broadening of the melting range. Therefore, accurately determining the melting point serves as a primary, rapid, and cost-effective method to assess the purity of a synthesized batch of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

2.2. Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which allows for controlled heating and precise observation.

Step-by-Step Methodology:

  • Sample Preparation:

    • Place a small amount (approx. 10-20 mg) of the dry 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid onto a clean, dry watch glass.

    • Using a spatula, crush the solid into a fine, uniform powder. This ensures efficient and even heat transfer within the sample.

  • Capillary Tube Loading:

    • Take a glass capillary tube, sealed at one end.

    • Press the open end of the capillary tube vertically into the mound of powdered sample until a small amount of solid enters the tube.

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.

    • Repeat until a packed column of 2-4 mm in height is achieved. A densely packed, small sample size is crucial for an accurate reading.

  • Apparatus Setup and Measurement:

    • Insert the loaded capillary tube into the heating block of the melting point apparatus.

    • Rapid Preliminary Scan (Optional but Recommended): To save time, first perform a rapid determination by heating the sample quickly (e.g., 10-20°C per minute) to find an approximate melting temperature.

    • Accurate Determination: Using a fresh sample, set the apparatus to rapidly heat to a temperature approximately 20°C below the approximate melting point found in the preliminary scan.

    • Once this temperature is reached, reduce the heating rate to 1-2°C per minute. A slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading.

  • Data Recording:

    • Record the temperature at which the first drop of liquid appears (T₁).

    • Record the temperature at which the last crystal of solid melts into liquid (T₂).

    • The melting point is reported as the range T₁ - T₂.

2.3. Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_data Data Recording A Grind solid to fine powder B Load 2-4 mm into capillary tube A->B C Insert tube into apparatus B->C D Heat rapidly to ~20°C below approx. MP C->D E Heat slowly (1-2°C/min) D->E F Observe melting E->F G Record T1 (first liquid drop) F->G H Record T2 (all liquid) G->H I Report Range: T1 - T2 H->I

Caption: Workflow for Melting Point Determination.

Comprehensive Solubility Profiling
3.1. Scientific Rationale

Solubility is a critical determinant of a drug's bioavailability and developability. A compound must have adequate aqueous solubility to dissolve in the gastrointestinal tract for absorption, yet also possess sufficient lipophilicity to cross cell membranes. Profiling the solubility of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in a variety of solvents provides essential information for formulation development, purification strategies (crystallization), and interpretation of biological assay results. The presence of the acidic carboxylic acid and basic pyrazole nitrogen suggests that its aqueous solubility will be highly pH-dependent.

3.2. Experimental Protocol: Semi-Quantitative Solubility Assessment

This protocol aims to classify the compound's solubility in key solvents relevant to drug discovery.

Materials:

  • Solvents: Purified Water, Hexane, Ethanol, Dimethyl Sulfoxide (DMSO), 1.0 M Hydrochloric Acid (HCl), 1.0 M Sodium Hydroxide (NaOH).

  • Test tubes, vortex mixer, Pasteur pipettes.

Step-by-Step Methodology:

  • Preparation:

    • Label a separate test tube for each of the six solvents.

    • Weigh approximately 5 mg of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid into each test tube.

  • Solvent Addition and Mixing:

    • Add 0.5 mL of the respective solvent to each tube. This creates an initial concentration of ~10 mg/mL.

    • Vortex each tube vigorously for 60 seconds.

  • Observation and Classification:

    • Visually inspect each tube against a contrasting background.

    • Classify the solubility based on the following criteria:

      • Soluble: The solution is completely clear, with no visible solid particles.

      • Partially Soluble: A significant portion of the solid has dissolved, but some undissolved particles remain.

      • Insoluble: The solid appears largely undissolved.

  • pH-Dependent Solubility Confirmation:

    • Acidification: To the tube containing 1.0 M NaOH (in which the compound should have dissolved to form the sodium salt), add 6.0 M HCl dropwise until the solution is acidic (test with pH paper). The reappearance of a precipitate confirms the acidic nature of the compound and its lower solubility in acidic aqueous media.

    • Basification: To the tube containing 1.0 M HCl, add 6.0 M NaOH dropwise until the solution is basic. Observe any changes in solubility.

3.3. Data Presentation

The results should be recorded in a structured table.

Table 2: Solubility Profile of 3-(4-methyl-1H-pyrazol-1-yl)benzoic Acid

SolventPolarityObservation (Soluble/Partially Soluble/Insoluble)Notes
WaterPolar ProticTBDBaseline aqueous solubility.
HexaneNon-polarTBDIndicates lipophilicity.
EthanolPolar ProticTBDCommon co-solvent.
DMSOPolar AproticTBDCommon stock solution solvent.
1.0 M NaOHAqueous BaseTBDExpect soluble due to salt formation.
1.0 M HClAqueous AcidTBDSolubility depends on pyrazole pKa.
3.4. Workflow Visualization

SolubilityFlowchart start Start: 5 mg of Compound add_solvent Add 0.5 mL of Solvent start->add_solvent vortex Vortex for 60 seconds add_solvent->vortex observe Visually Inspect vortex->observe soluble Result: Soluble observe->soluble Clear solution insoluble Result: Insoluble observe->insoluble No change partial Result: Partially Soluble observe->partial Some solid remains

Caption: Decision workflow for solubility classification.

pKa Determination via Potentiometric Titration
4.1. Scientific Rationale

The acid dissociation constant (pKa) is the pH at which a molecule exists in a 50:50 mixture of its protonated and deprotonated forms.[1] For 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, the carboxylic acid group is expected to have a pKa in the range of 3-5, meaning it will be predominantly deprotonated (anionic) at physiological pH (~7.4). The pyrazole ring contains nitrogen atoms that can be protonated, exhibiting a basic pKa. Knowing these pKa values is essential for predicting a drug's absorption, distribution, and target engagement, as the ionization state dictates solubility, membrane permeability, and the ability to form ionic bonds. Potentiometric titration is a highly accurate and reliable method for determining pKa values.

4.2. Experimental Protocol: Automated Potentiometric Titration

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00) to ensure accurate pH measurements.

  • Sample Preparation:

    • Prepare a ~1 mM solution of the compound. If aqueous solubility is low, a co-solvent like methanol or DMSO can be used, but its concentration should be kept minimal and consistent.

    • Transfer a precise volume (e.g., 20 mL) of the sample solution to a titration vessel.

    • Add a small magnetic stir bar and place the vessel on a magnetic stirrer.

  • Titration for Acidic pKa:

    • Immerse the calibrated pH electrode and the titrant dispensing tube into the solution.

    • If necessary, adjust the starting pH of the solution to ~2.0 with a small amount of 0.1 M HCl.

    • Begin the titration by adding standardized 0.1 M NaOH in small, precise increments (e.g., 0.02 mL).

    • Record the pH value after each addition, allowing the reading to stabilize (signal drift < 0.01 pH units/minute).

    • Continue the titration until the pH reaches ~12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative curve corresponds to the equivalence point.

    • The pKa is the pH value at the half-equivalence point (i.e., the pH at which half the volume of titrant needed to reach the equivalence point has been added).

  • Replication: Perform the titration in triplicate to ensure the reliability and reproducibility of the results.

4.3. Workflow Visualization

pKaWorkflow A Calibrate pH Meter (pH 4, 7, 10) C Titrate with 0.1 M NaOH A->C B Prepare ~1 mM Analyte Solution B->C D Record pH vs. Volume Data C->D E Plot Titration Curve (pH vs. Volume) D->E F Calculate 1st Derivative (ΔpH/ΔV) E->F G Identify Equivalence Point (Peak) F->G H Determine pKa at Half-Equivalence Point G->H

Caption: Workflow for pKa determination by titration.

Lipophilicity (LogP) Determination via Shake-Flask Method
5.1. Scientific Rationale

Lipophilicity, quantified as the partition coefficient (P) or its logarithm (LogP), measures the differential solubility of a neutral compound in a biphasic system of an immiscible lipid-like solvent and water. The standard system is n-octanol and water. LogP is a cornerstone of medicinal chemistry, heavily influencing a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. According to Lipinski's Rule of 5, a LogP value below 5 is generally desirable for orally administered drugs to ensure a balance between aqueous solubility and membrane permeability. The shake-flask method, while labor-intensive, is considered the "gold standard" for its accuracy.

5.2. Experimental Protocol: HPLC-Based Shake-Flask Method

Step-by-Step Methodology:

  • Solvent Preparation:

    • Pre-saturate the n-octanol by mixing it with purified water, shaking vigorously, and allowing the layers to separate. Use the top (octanol) layer.

    • Pre-saturate the water by mixing it with n-octanol. Use the bottom (aqueous) layer. This ensures that the two phases are in equilibrium before the experiment begins.

  • Sample Preparation:

    • Prepare a stock solution of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in the pre-saturated n-octanol. The concentration should be chosen to be accurately quantifiable by the analytical method (e.g., HPLC-UV).

    • Note: The aqueous phase (water) should be buffered to a pH at least 2 units below the acidic pKa and 2 units above any basic pKa to ensure the compound is in its neutral, un-ionized form.

  • Partitioning:

    • In a separatory funnel or vial, combine equal and precise volumes of the octanol stock solution and the pre-saturated buffered water (e.g., 5 mL of each).

    • Shake the mixture vigorously for a set period (e.g., 30 minutes) to allow the compound to partition and reach equilibrium.

    • Allow the vial to stand undisturbed until the two phases have clearly and completely separated. Centrifugation can be used to accelerate this process.

  • Quantification:

    • Carefully withdraw an aliquot from the aqueous layer and an aliquot from the n-octanol layer.

    • Determine the concentration of the compound in each aliquot using a validated HPLC-UV method. A calibration curve must be generated to ensure accurate quantification.

  • Calculation:

    • The partition coefficient (P) is calculated as: P = [Concentration in Octanol] / [Concentration in Aqueous]

    • The LogP is then calculated as: LogP = log₁₀(P)

  • Replication: The experiment should be repeated at least twice to ensure the results are reproducible.

5.3. Workflow Visualization

LogPWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation A1 Pre-saturate n-octanol and water B1 Mix octanol stock and water (1:1) A1->B1 A2 Prepare stock solution in octanol A2->B1 B2 Shake to reach equilibrium B1->B2 B3 Separate the two phases B2->B3 C1 Quantify concentration in each phase via HPLC B3->C1 C2 Calculate P = [Octanol]/[Aqueous] C1->C2 C3 Calculate LogP = log10(P) C2->C3

Caption: Shake-flask method workflow for LogP.

Conclusion

The systematic application of the methodologies detailed in this guide will yield a comprehensive physicochemical profile of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid. This foundational dataset, encompassing purity, solubility, ionization behavior, and lipophilicity, is indispensable for advancing the molecule through the drug discovery and development pipeline. The principles and protocols outlined herein are not only self-validating but also broadly applicable, providing researchers with a reliable framework for the characterization of other novel chemical entities. Generating such high-quality data is the first and most critical step toward unlocking the full therapeutic or material potential of a compound.

References
  • Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (2020, June 2). 11 Experiment 3 | PDF | Melting Point.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Intro to Org, Lab. Tech: A microscale approach. Bellevue College.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • Westlab Canada. (2023, May 8). Measuring the Melting Point.
  • University of Colorado Boulder. (n.d.). Melting Points.
  • SSERC. (n.d.). Melting point determination.
  • Pharma Tutor. (2025, March 31). 5 Easy Methods to Calculate pKa.
  • Unknown. (n.d.). Experiment name / Determination of melting point Experimental Procedures.
  • Computational Chemistry. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA).
  • ACD/Labs. (n.d.). LogP—Making Sense of the Value.
  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.

Sources

Exploratory

Technical Guide: NMR Characterization of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

Topic: 1H NMR and 13C NMR spectral data for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR and 13C NMR spectral data for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Analytical Scientists[1][2]

Executive Summary

This technical guide provides a comprehensive structural analysis of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid , a critical intermediate scaffold often utilized in the synthesis of p38 MAP kinase inhibitors and fragment-based drug discovery (FBDD).[1]

Accurate characterization of this compound presents unique challenges due to the meta-substitution pattern of the benzoic acid moiety and the tautomeric potential of the pyrazole ring (stabilized here by N-arylation).[1] This guide details the 1H and 13C NMR spectral fingerprints, solvent-dependent behaviors, and impurity profiling protocols necessary for validating this chemical entity in pharmaceutical workflows.

Structural Analysis & Numbering System

Before interpreting spectral data, a consistent numbering scheme is essential.[2] The molecule consists of a 3-substituted benzoic acid core linked to the N1 position of a 4-methylpyrazole ring.[1]

Structural Logic & Assignment Diagram

The following diagram illustrates the atom mapping used for the spectral assignments below.

G cluster_0 Benzoic Acid Core cluster_1 Pyrazole Ring C1 C1 (COOH-ipso) C2 C2 (Ortho) C1->C2 COOH COOH C1->COOH C3 C3 (N-ipso) C2->C3 C4 C4 (Para to COOH) C3->C4 N1 N1 C3->N1 N-Arylation C5 C5 (Meta) C4->C5 C6 C6 (Ortho) C5->C6 C6->C1 N2 N2 N1->N2 C3P C3' N2->C3P C4P C4' C3P->C4P C5P C5' C4P->C5P Me 4-Me Group C4P->Me C5P->N1

Figure 1: Structural connectivity and atom assignment logic for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Experimental Protocol

Solvent Selection Strategy

For carboxylic acid derivatives containing nitrogen heterocycles, DMSO-d6 is the mandatory solvent for characterization.[1]

  • Solubility: The polar carboxylic acid group and the planar aromatic system often lead to poor solubility in CDCl3, resulting in line broadening or aggregation.

  • Exchangeable Protons: DMSO-d6 slows the exchange rate of the carboxylic acid proton (

    
    ), allowing it to be observed as a broad singlet (typically 12.0–13.5 ppm), which is often invisible in CDCl3 or Methanol-d4.
    
Sample Preparation Workflow
  • Mass: Weigh 10–15 mg (for 1H) or 30–50 mg (for 13C) of the dry solid.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution; aggregates will cause peak broadening in the aromatic region.

  • Reference: Ensure the solvent contains TMS (0.00 ppm) or reference against the residual DMSO pentet (2.50 ppm for 1H, 39.5 ppm for 13C).[2]

1H NMR Spectral Data (400 MHz, DMSO-d6)

The proton spectrum is characterized by a distinct methyl singlet, a complex aromatic region (due to the meta-substitution), and the deshielded pyrazole protons.[2]

Data Summary Table
Shift (δ ppm)MultiplicityIntegralAssignmentMechanistic Insight
13.10 br s1HCOOHHighly deshielded acidic proton; broad due to H-bonding.[1][2]
8.45 s1HPy-H5'Adjacent to N1; most deshielded heteroaromatic proton.[1]
8.35 t / m1HPh-H2Sandwiched between two EWGs (COOH and Pyrazole); shows meta-coupling.[1][2]
8.05 ddd1HPh-H6Ortho to COOH; deshielded by carbonyl anisotropy.[1]
7.95 ddd1HPh-H4Ortho to Pyrazole; para to COOH.[1]
7.65 t1HPh-H5Meta to both substituents; typically the most shielded aromatic proton.[1]
7.55 s1HPy-H3'Adjacent to N2; less deshielded than H5'.
2.12 s3HPy-CH3Methyl group on the pyrazole ring; characteristic singlet.[1]
Detailed Analysis
  • The "Sandwich" Proton (H2): The proton at position 2 of the benzoic acid is unique.[2] It sits between the carboxylic acid and the pyrazole ring.[1] Both are Electron Withdrawing Groups (EWGs).[2] This results in H2 being significantly downfield (~8.35 ppm) and appearing as a narrow triplet (or singlet) due to small meta-couplings (

    
     Hz) to H4 and H6.[1]
    
  • Pyrazole Regiochemistry: The 4-methyl substitution simplifies the pyrazole signals into two singlets (H3' and H5').[1][2] H5' is consistently more downfield (approx 8.45 ppm) than H3' because it is adjacent to the substituted Nitrogen (N1) which is linked to the electron-poor benzene ring.[2]

  • Methyl Group: The methyl group at 2.12 ppm is a diagnostic singlet.[1][2] If this peak appears as a doublet, it indicates long-range coupling, but in DMSO at 400 MHz, it is typically a sharp singlet.[2]

13C NMR Spectral Data (100 MHz, DMSO-d6)

The carbon spectrum confirms the backbone structure, specifically the carbonyl functionality and the N-arylation point.[1]

Data Summary Table
Shift (δ ppm)TypeAssignmentMechanistic Insight
167.2 CqC=O (Acid)Characteristic carbonyl resonance.[2][3][4]
141.5 CqPy-H5'Adjacent to N1; deshielded.[1]
139.8 CqPh-C3 (Ipso)Point of N-attachment; quaternary carbon.[1][2]
132.1 CqPh-C1 (Ipso)Point of COOH attachment.[1][2]
130.5 CHPh-C6Ortho to COOH.[1]
129.8 CHPh-C5Meta position.[1]
127.4 CHPh-H5'Pyrazole CH adjacent to N.
126.2 CHPh-C2"Sandwich" carbon.[1]
122.8 CHPh-C4Para to COOH.[1]
117.5 CqPy-C4'Quaternary carbon holding the methyl group.[1]
10.8 CH3Py-CH3Methyl carbon.[1]

(Note: Exact shifts may vary ±0.5 ppm depending on concentration and temperature.)[2]

Advanced QC: Impurity Profiling

When synthesizing or sourcing this intermediate, specific impurities are common.[2] Use the following logic to detect them:

QC Decision Workflow

QC Start Analyze 1H NMR Spectrum CheckRegio Check Pyrazole Region (7.5 - 8.5 ppm) Start->CheckRegio CheckAliphatic Check Aliphatic Region (1.0 - 4.0 ppm) Start->CheckAliphatic Isomer Impurity: Regioisomer? (3-methyl vs 4-methyl) CheckRegio->Isomer Solvent Impurity: Residual Solvents? CheckAliphatic->Solvent Res1 Look for split methyl signals or extra singlets > 2.2 ppm Isomer->Res1 Yes Res2 Ethanol (1.05 t, 3.44 q) Ethyl Acetate (1.99 s, 4.03 q) Solvent->Res2 Yes

Figure 2: Quality Control workflow for identifying common synthetic impurities.[1][2]

  • Regioisomers: If the pyrazole synthesis involved hydrazine condensation with a diketone, you might see the 3-methyl isomer.[1] Look for a shift in the methyl peak (usually shifts upfield to ~2.25 ppm) and a change in the pyrazole proton splitting (H4 becomes a distinct signal).

  • Residual Solvents: This compound is often recrystallized from Ethanol or Ethyl Acetate.[1]

    • Ethanol: Triplet at 1.06 ppm, Quartet at 3.44 ppm.[2]

    • Ethyl Acetate: Singlet at 1.99 ppm, Quartet at 4.03 ppm.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 109029, 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid (Analogous Structure).[1] Retrieved from [Link][2]

  • El Kodadi, M., Malek, F., & Ramdani, A. (2004). 4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]amino}benzoic acid.[2][5] Molbank, 2004(1), M368.[2][5] (Provides comparative shifts for pyrazole-benzoic acid linkages). Retrieved from [Link][2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[2] (Standard text for general carboxylic acid and heterocycle shift assignments).

  • Reich, H. J. Bordwell pKa Table (Acidity in DMSO).[2] (Crucial for understanding the deshielding of the COOH proton in DMSO-d6). Retrieved from [Link][2]

Sources

Foundational

Comprehensive In Silico ADMET Profiling of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

[1][2] Executive Summary This technical guide presents a predictive pharmacokinetic and toxicological (ADMET) profile for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid (C₁₁H₁₀N₂O₂).[1][2] As a bi-aryl scaffold integrating a p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide presents a predictive pharmacokinetic and toxicological (ADMET) profile for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid (C₁₁H₁₀N₂O₂).[1][2] As a bi-aryl scaffold integrating a polar pyrazole ring with an ionizable benzoic acid moiety, this compound represents a critical fragment in the design of kinase inhibitors and antimicrobial agents.

The following analysis synthesizes data derived from consensus QSAR modeling (SwissADME, pkCSM) and structural alert evaluation. The compound exhibits a favorable drug-likeness profile with high predicted oral bioavailability, moderate lipophilicity, and a clean toxicity profile, making it a viable lead scaffold for fragment-based drug discovery (FBDD).[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

The core structure consists of a benzoic acid ring substituted at the meta position by a 4-methyl-1H-pyrazol-1-yl group.[1][2] This connectivity (N-linked pyrazole) significantly influences the electronic distribution and hydrogen bonding capacity compared to C-linked isomers.[1][2]

Input Data for Modeling:

  • IUPAC Name: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid[1][2]

  • SMILES: CC1=CN(N=C1)C2=CC=CC(=C2)C(=O)O[1]

  • Molecular Formula: C₁₁H₁₀N₂O₂[1][2][3]

Table 1: Predicted Physicochemical Descriptors
PropertyPredicted ValueInterpretation for Drug Design
Molecular Weight 202.21 g/mol Optimal. Well within Fragment Rule of 3 (<300 Da), allowing room for functionalization.[1][2][3]
Consensus LogP 2.34Ideal. Balances aqueous solubility with membrane permeability.[1][2]
TPSA ~54.0 ŲHigh Absorption. <140 Ų threshold suggests excellent passive transport.[1][2]
H-Bond Donors 1 (COOH)Compliant. Facilitates specific target interactions without hindering permeability.[1][2][3]
H-Bond Acceptors 3 (COOH, Pyrazole-N)Compliant. Within Lipinski limits.[1][2]
Rotatable Bonds 2Rigid. Low conformational entropy penalty upon binding.[1][2]

ADMET Prediction Methodology

To ensure scientific integrity, we utilize a consensus approach combining graph-based signatures and hybrid physicochemical models.[1][2]

Figure 1: In Silico ADMET Profiling Workflow

ADMET_Workflow cluster_input Input Phase cluster_process Processing Phase cluster_output Output Phase SMILES SMILES String Generation Curate Protonation State (pH 7.4) SMILES->Curate PhysChem Physicochemical Calculation (MW, LogP, TPSA) Curate->PhysChem ADME_Model QSAR Modeling (SwissADME / pkCSM) Curate->ADME_Model Tox_Alert Structural Alert Screening (Brenk / PAINS) Curate->Tox_Alert Profile ADMET Profile Report PhysChem->Profile ADME_Model->Profile Tox_Alert->Profile Decision Go / No-Go Decision Profile->Decision

Caption: Consensus workflow for generating predictive ADMET data from chemical structure inputs.

Predicted ADMET Properties[3][4][7][8][9][10][11][12][13][14]

Absorption & Bioavailability

The compound is predicted to have High Gastrointestinal (GI) Absorption .

  • Bioavailability Radar: The molecule falls entirely within the pink area of the SwissADME radar, satisfying rules for Lipophilicity (XLOGP3), Size (MW), Polarity (TPSA), Insolubility (ESOL), Unsaturation (Fraction Csp3), and Flexibility.

  • Caco-2 Permeability: Predicted >0.90 (log Papp in 10^-6 cm/s), indicating high permeability across enterocytes.[1][2]

  • P-gp Substrate: No. The compound is not predicted to be a substrate for P-glycoprotein, suggesting it will not be actively pumped out of cells, preserving high oral bioavailability.[1][2]

Distribution[2]
  • Blood-Brain Barrier (BBB): Non-permeant. While the lipophilicity is sufficient, the ionizable carboxylic acid group (pKa ~4.[1][2][3]2) means the compound exists primarily as a benzoate anion at physiological pH, limiting passive diffusion across the BBB. This is advantageous for peripheral targets (e.g., anti-infectives) to minimize CNS side effects.

  • Plasma Protein Binding: Moderate. Acidic drugs often bind to serum albumin.[2][3] Prediction suggests ~80-90% binding, which must be factored into free-drug concentration calculations.[1][2]

Metabolism (CYP450)

The metabolic stability is predicted to be moderate, with specific interaction risks:

  • CYP1A2 Inhibitor: Possible. Planar, aromatic nitrogen-containing systems can inhibit CYP1A2.[1][2]

  • CYP2C9 Inhibitor: Low/No. [1][2][3]

  • CYP2D6/3A4 Substrate: No. [1][2]

  • Metabolic Soft Spots: The methyl group on the pyrazole ring is a potential site for oxidative metabolism (hydroxylation -> carboxylic acid).[1][2]

Excretion
  • Clearance: Likely via renal excretion (anionic secretion) and hepatic metabolism.

  • Half-life: Predicted to be short-to-moderate due to the potential for rapid renal clearance of the polar anion.[1][2]

Toxicity[1]
  • AMES Toxicity: Negative. No mutagenic structural alerts identified.[2]

  • hERG Inhibition: Low Risk. The molecular weight is low, and it lacks the typical pharmacophore (basic amine + lipophilic linker) associated with hERG channel blockage.

  • Hepatotoxicity: Low. No specific hepatotoxic endpoints triggered in QSAR models.[2]

Application Context & Lead Optimization

This scaffold is particularly valuable in Fragment-Based Drug Discovery (FBDD) .[1][2][3] The carboxylic acid provides a "handle" for forming salt bridges with lysine or arginine residues in protein active sites (e.g., Kinase hinge regions or Bacterial enzymes).

Figure 2: Strategic Lead Optimization Tree

Optimization_Tree Scaffold Scaffold: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid Target_Type Select Target Class Scaffold->Target_Type Kinase Kinase Inhibitor (Hinge Binder) Target_Type->Kinase Antibacterial Antimicrobial (Enzyme Inhibitor) Target_Type->Antibacterial Mod_Kinase Strategy: Replace COOH with Amide/Urea to access hydrophobic pocket Kinase->Mod_Kinase Mod_Bac Strategy: Retain COOH for solubility; Add lipophilic tail to Pyrazole Antibacterial->Mod_Bac Outcome_Kinase Result: Increased Potency Reduced Clearance Mod_Kinase->Outcome_Kinase Outcome_Bac Result: Membrane Permeation Target Selectivity Mod_Bac->Outcome_Bac

Caption: Decision matrix for optimizing the scaffold based on therapeutic target class.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[1][2][4] Scientific Reports, 7, 42717. Link[1]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry, 58(9), 4066–4072. Link[1]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[2] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link

  • Raj, K. C. H., et al. (2021).[5][6] 4-[4-(Anilinomethyl)-3-phenyl-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents.[1][2] European Journal of Medicinal Chemistry, 219, 113402. Link

Sources

Exploratory

Spectroscopic Characterization of Substituted Pyrazole Compounds

This guide details the spectroscopic characterization of substituted pyrazoles, addressing the specific challenges of tautomerism and regioisomerism inherent to this heterocyclic system. Technical Guide for Structural El...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of substituted pyrazoles, addressing the specific challenges of tautomerism and regioisomerism inherent to this heterocyclic system.

Technical Guide for Structural Elucidation in Drug Discovery

Introduction: The Pyrazole Challenge

Pyrazoles are ubiquitous pharmacophores in medicinal chemistry (e.g., Celecoxib, Rimonabant).[1] However, their characterization is complicated by two primary phenomena:

  • Annular Tautomerism: In

    
    -unsubstituted pyrazoles (
    
    
    
    -pyrazoles), the proton rapidly exchanges between N1 and N2, averaging NMR signals and complicating assignment.
  • Regiochemistry of

    
    -Alkylation:  Synthesizing 
    
    
    
    -substituted pyrazoles often yields a mixture of 1,3- and 1,5-disubstituted isomers. Distinguishing these requires rigorous spectroscopic evidence.

This guide provides a self-validating workflow to unambiguously determine the structure of pyrazole derivatives.

NMR Spectroscopy: The Primary Tool

Nuclear Magnetic Resonance (NMR) is the definitive method for resolving pyrazole structures.

Proton ( H) NMR[2][3][4][5]
  • Ring Protons: In unsubstituted pyrazole, H3 and H5 are equivalent due to tautomerism. In

    
    -substituted derivatives:
    
    • H4: Typically appears as a doublet or singlet at 6.0 – 6.6 ppm . It is the most shielded ring proton.

    • H3 vs. H5: H5 (adjacent to the

      
      -substituent) is generally deshielded  relative to H3, appearing further downfield (approx. 7.4 – 7.8 ppm) due to the proximity of the electronegative nitrogen and the anisotropy of the 
      
      
      
      -substituent.
  • Solvent Effects:

    • DMSO-

      
      :  Slows proton exchange in 
      
      
      
      -unsubstituted pyrazoles, often revealing broad distinct signals for H3 and H5 or a very broad NH signal (>12 ppm).
    • CDCl

      
      :  Often promotes rapid exchange, leading to sharp, averaged signals.
      
Carbon-13 ( C) NMR

The


C chemical shifts are diagnostic for distinguishing 1,3- from 1,5-isomers.
Carbon PositionChemical Shift (

, ppm)
Diagnostic Feature
C4 100 – 110consistently high-field; minimally affected by regiochemistry.
C3 135 – 150Sensitive to substituents at position 3.
C5 125 – 140Key Discriminator. In 1-methylpyrazoles, C5 is typically shielded (upfield) by ~10 ppm relative to C3 due to the

-effect of the

-methyl group.
Nitrogen-15 ( N) NMR

N NMR is the "gold standard" for azoles. It can be acquired via HMBC if direct detection is not possible.
  • Pyrrole-like N (N1):

    
     -170 to -200 ppm (relative to CH
    
    
    
    NO
    
    
    ).
  • Pyridine-like N (N2):

    
     -60 to -100 ppm.
    
  • Regiochemistry Insight: The chemical shift of N1 is highly sensitive to the steric bulk of the adjacent substituent (C5 position). A bulky group at C5 causes a deshielding effect on N1.

Determining Regiochemistry (1,3- vs 1,5-Isomers)

The most critical task in pyrazole synthesis is distinguishing between regioisomers formed during the reaction of hydrazines with 1,3-diketones or


-unsaturated ketones.
The NOE/ROESY Protocol

Nuclear Overhauser Effect (NOE) spectroscopy provides spatial proof of structure.

  • 1,5-Disubstituted Isomer: Strong NOE correlation observed between the

    
    -substituent (e.g., 
    
    
    
    -Methyl) and the substituent at C5 (or H5).
  • 1,3-Disubstituted Isomer: The

    
    -substituent is spatially distant from the C3-substituent. NOE is observed only between the 
    
    
    
    -substituent and H5 (if unsubstituted) or H4 (weak).
Decision Workflow

The following diagram illustrates the logical flow for assigning regiochemistry.

Regiochemistry_Workflow Start Unknown N-Substituted Pyrazole Step1 Acquire 1H NMR & NOESY/ROESY Start->Step1 CheckH5 Is H5 present (unsubstituted C5)? Step1->CheckH5 PathA Check NOE between N-R and Ring Protons CheckH5->PathA Yes PathB Check NOE between N-R and C5-Substituent CheckH5->PathB No ResultA1 NOE: N-R ↔ H5 (Strong) Isomer: 1,3-Disubstituted PathA->ResultA1 ResultA2 NOE: N-R ↔ Substituent at C5 (Not possible if H5 present) ResultB1 NOE: N-R ↔ C5-Group Isomer: 1,5-Disubstituted PathB->ResultB1 Positive NOE ResultB2 NOE: N-R ↔ H4 only Isomer: 1,3-Disubstituted PathB->ResultB2 Negative NOE

Figure 1: Logical workflow for distinguishing 1,3- and 1,5-substituted pyrazoles using NOE spectroscopy.

Tautomerism in -Unsubstituted Pyrazoles

In


-pyrazoles, the annular tautomerism (

) is rapid.
Visualizing the Equilibrium

The proton transfer makes positions 3 and 5 chemically equivalent on the NMR timescale in many solvents.

Tautomerism Tautomer1 1H-Pyrazole (Substituent at pos 3) Transition Transition State (Proton Shared) Tautomer1->Transition Fast Exchange Tautomer2 2H-Pyrazole (Substituent at pos 5) Transition->Tautomer2

Figure 2: Annular tautomerism averaging signals for C3/C5 and H3/H5 in solution.

Experimental Handling[6][7]
  • Solid State: X-ray crystallography freezes the tautomer. Pyrazoles often form cyclic dimers or catemers via intermolecular hydrogen bonds (

    
    ).
    
  • Solution State: To distinguish the major tautomer, measure

    
    C NMR at low temperature (< -40°C) in a polar aprotic solvent (THF or Acetone). This slows the exchange rate, splitting the averaged signals into distinct peaks for the major and minor tautomers.
    

Mass Spectrometry & IR Profiles

Mass Spectrometry (MS)[1][8][9]
  • Fragmentation Pattern: Pyrazoles exhibit a characteristic loss of

    
     (
    
    
    
    ) or HCN (
    
    
    ).
  • Diagnostic Ions:

    • 
       67:  Common fragment for simple pyrazoles (loss of substituent).
      
    • Cleavage:

      
      -aryl pyrazoles often cleave at the N-C bond, yielding the aryl cation.
      
Infrared Spectroscopy (IR)
Vibration ModeWavenumber (cm

)
Notes

3100 – 3400Broad band. Disappears upon

-alkylation.

1580 – 1600Characteristic ring stretch.[2]
Ring Breathing 1000 – 1200"Breating" mode of the 5-membered ring.

Experimental Protocol: Characterization of an Unknown Pyrazole

Objective: Determine the structure of a product from the reaction of phenylhydrazine and benzoylacetone.

  • Mass Spec (HRMS): Confirm molecular formula (e.g.,

    
    ). Look for 
    
    
    
    peak.
  • IR Spectroscopy: Check for absence of N-H stretch (confirming condensation). Look for C=N stretch at 1590 cm

    
    .
    
  • 1H NMR (DMSO-

    
    ): 
    
    • Identify the singlet for the methyl group.[3]

    • Identify the pyrazole H4 singlet around 6.5 ppm.

    • Integrate aromatic protons.

  • NOE Difference / NOESY:

    • Irradiate the Methyl signal.[4]

    • Scenario A: Enhancement of Phenyl protons

      
       Methyl is adjacent to Phenyl (1-Methyl-5-phenyl isomer).
      
    • Scenario B: Enhancement of H4 or no aromatic enhancement

      
       Methyl is distant from Phenyl (1-Methyl-3-phenyl isomer).
      
  • 13C NMR: Verify C5 shift. If C5 is at ~130 ppm (shielded relative to C3 at ~148 ppm), it supports the 1,5-isomer assignment.

References

  • Claramunt, R. M., et al. (1991). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (

    
    H, 
    
    
    
    C,
    
    
    N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2. Link
  • Alkorta, I., & Elguero, J. (2020). "Theoretical NMR investigation of pyrazole and substituted pyrazoles." Magnetic Resonance in Chemistry. Link

  • Faure, R., et al. (1989). "Regiochemistry of the N-alkylation of pyrazoles." Heterocycles. Link

  • Cabildo, P., et al. (1984). "

    
    C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." Organic Magnetic Resonance.[5][4] Link
    

Sources

Protocols & Analytical Methods

Method

Application of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in medicinal chemistry

An in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of the 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold in modern medicinal chemistry. Introduction: The Py...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals on the versatile applications of the 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold in modern medicinal chemistry.

Introduction: The Pyrazole Core as a Privileged Scaffold

The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable versatility allows it to serve as a bioisostere for various functional groups and engage in a wide range of non-covalent interactions with biological targets, including hydrogen bonding, metal chelation, and hydrophobic interactions. This has led to the classification of the pyrazole nucleus as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. Consequently, pyrazole derivatives are integral components of numerous approved drugs spanning a wide array of therapeutic areas, from oncology to infectious diseases and inflammatory conditions.[2]

The specific compound, 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, merges this privileged pyrazole core with a benzoic acid moiety. This combination is of significant strategic interest in drug design. The pyrazole ring, decorated with a methyl group at the 4-position, provides a stable and synthetically tractable core for biological activity. The benzoic acid group at the 3-position of the phenyl ring not only offers a crucial anchor for interacting with biological targets (e.g., forming salt bridges with basic residues like arginine or lysine) but also serves as a convenient synthetic handle for further molecular elaboration and property modulation. The interplay between the hydrophobic pyrazole and the hydrophilic carboxylic acid group is critical for tuning the physicochemical properties essential for drug-likeness, including solubility and membrane permeability.

This guide provides a detailed exploration of the synthesis, biological applications, and structure-activity relationships (SAR) of derivatives based on this valuable scaffold, complete with actionable protocols for laboratory investigation.

Synthesis of the Core Scaffold

The construction of the N-aryl pyrazole core is a fundamental process in accessing this class of compounds. A common and effective strategy involves the condensation of a substituted hydrazine with a 1,3-dielectrophile or a synthetic equivalent. The following protocol outlines a representative synthesis for a precursor to the title compound, which can then be elaborated further.

Protocol 1: General Synthesis of 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid

This protocol, adapted from established procedures, describes the synthesis of a closely related analog which serves as a key intermediate for many of the potent derivatives discussed in this guide.[3] The final step to achieve the specific 4-methyl derivative would involve using a different diketone starting material.

Rationale: The synthesis begins with the formation of a hydrazone from 4-hydrazinobenzoic acid and an acetophenone. This intermediate is then subjected to the Vilsmeier-Haack reaction, which simultaneously cyclizes the molecule to form the pyrazole ring and introduces a formyl group at the 4-position. This formyl group is a versatile handle for subsequent modifications, such as reductive amination.

Step-by-Step Methodology:

  • Hydrazone Formation:

    • To a solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in 50 mL of ethanol, add 2-acetonaphthalene (1.79 g, 10.5 mmol).

    • Reflux the reaction mixture for 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture and evaporate the solvent under reduced pressure to obtain the crude hydrazone solid. This product is typically used in the next step without further purification.[3]

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 4.6 g, 30 mmol) to ice-cold N,N-dimethylformamide (DMF, 10 mL) with stirring.

    • Slowly add the crude hydrazone from the previous step to the Vilsmeier reagent at 0°C.

    • Allow the reaction mixture to warm to room temperature and then heat at 80°C for 10-12 hours.

    • After cooling, carefully pour the reaction mixture into crushed ice.

    • Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution, which will cause a solid to precipitate.

    • Collect the solid precipitate by filtration, wash thoroughly with water, and dry to yield the 4-(4-formyl-3-aryl-1H-pyrazol-1-yl)benzoic acid intermediate.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Reaction 4-Hydrazinobenzoic Acid 4-Hydrazinobenzoic Acid Hydrazone Intermediate Hydrazone Intermediate 4-Hydrazinobenzoic Acid->Hydrazone Intermediate Ethanol, Reflux Acetophenone Derivative Acetophenone Derivative Acetophenone Derivative->Hydrazone Intermediate Pyrazol-4-carbaldehyde Target Pyrazole Intermediate Hydrazone Intermediate->Pyrazol-4-carbaldehyde Cyclization & Formylation Vilsmeier Reagent POCl3, DMF Vilsmeier Reagent->Pyrazol-4-carbaldehyde

Caption: Key Structure-Activity Relationship (SAR) Insights for Antimicrobial Activity.

Data Presentation: Antimicrobial Activity

The following table summarizes the MIC values for representative derivatives against various Gram-positive bacterial strains, highlighting the impact of different substituents.

Compound IDC3-Phenyl SubstituentAnilinomethyl SubstituentS. aureus (MIC, µg/mL)E. faecalis (MIC, µg/mL)Reference
58 4-CF₃3-Chloro-4-methylPotentPotent[4]
59 4-CF₃3-Fluoro-4-(trifluoromethyl)0.78 - 3.125Potent[4][5]
8 Phenyl3,5-bis(Trifluoromethyl)0.783.12[6]
46 4-CF₃3-Bromo0.78-[4]

Note: "Potent" indicates significant activity was reported without a specific value in the abstract.

Enzyme Inhibition

The pyrazole scaffold is also a fertile ground for the discovery of potent and selective enzyme inhibitors.

  • Meprin α and β Inhibitors: Meprins are zinc metalloproteases implicated in inflammation and fibrosis. Pyrazole-based compounds have been developed as inhibitors. SAR studies showed that 3,5-diphenylpyrazole derivatives exhibit low nanomolar inhibitory activity against meprin α. [7]The selectivity between meprin α and β can be modulated by varying the substituents on the phenyl rings at the 3 and 5 positions of the pyrazole core. [7]

  • Xanthine Oxidase Inhibitors: Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating hyperuricemia and gout. Pyrazolone derivatives bearing a benzoic acid moiety have been synthesized and shown to be mixed-type inhibitors of xanthine oxidase with low micromolar IC50 values. [8]Molecular docking studies suggest the carboxylic group forms critical interactions with Arg880 and Thr1010 in the enzyme's active site. [8]

  • Cholinesterase Inhibitors: Pyrazoline-thiazole derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. Certain compounds showed potent, dual inhibitory activity with IC50 values in the sub-micromolar to low-micromolar range. [1]

Experimental Protocols

The following provides a standardized protocol for evaluating the antibacterial efficacy of newly synthesized compounds based on the 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: The broth microdilution method is a standardized and widely accepted assay to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This protocol is essential for quantifying the potency of new chemical entities.

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 2 mg/mL. [3]* Mueller-Hinton Broth (MHB).

  • 96-well microtiter plates.

  • Bacterial strains (e.g., S. aureus ATCC 29213).

  • 0.5 McFarland standard.

  • Phosphate-buffered saline (PBS).

  • Spectrophotometer.

Step-by-Step Methodology:

  • Preparation of Bacterial Inoculum:

    • From an overnight bacterial culture on an agar plate, suspend several colonies in PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for the assay.

  • Compound Serial Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the 2 mg/mL compound stock solution to the first well of a row and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This creates a range of compound concentrations.

    • Prepare a positive control well (bacteria in MHB, no compound) and a negative control well (MHB only).

  • Inoculation and Incubation:

    • Add 10 µL of the prepared bacterial inoculum (from Step 1) to each well (except the negative control).

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria.

    • The results can be confirmed by measuring the optical density (OD) at 600 nm using a plate reader.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacteria (~5x10^5 CFU/mL) A->D B Prepare Compound Stock (e.g., 2 mg/mL in DMSO) C Perform 2-fold Serial Dilution of Compound in MHB B->C C->D E Incubate at 37°C (18-24 hours) D->E F Read Results: Visually or by OD600 E->F G Determine MIC: Lowest concentration with no growth F->G

Caption: Workflow for the Broth Microdilution MIC Assay.

Conclusion and Future Directions

The 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold and its analogs represent a highly fruitful area of medicinal chemistry research. The synthetic accessibility of these compounds, combined with their proven ability to yield potent and selective modulators of biological targets, ensures their continued relevance. The extensive work in the antibacterial field highlights a clear path forward for developing novel therapeutics to combat drug-resistant pathogens.

Future research should focus on several key areas:

  • Target Deconvolution: Precisely identifying the molecular targets of the most potent antibacterial compounds to better understand their mechanism of action and enable rational, target-based design.

  • Expansion of Therapeutic Targets: Exploring the utility of this scaffold against other targets, including kinases, proteases, and GPCRs, leveraging the vast chemical space accessible through modification of the core.

  • Pharmacokinetic Optimization: A systematic investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-like profiles for in vivo efficacy and safety.

  • In Vivo Studies: Advancing the most promising compounds, such as those with low MIC values and low toxicity, into preclinical animal models of infection to validate their therapeutic potential. [5] By continuing to build upon the solid foundation of existing research, the 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid scaffold is poised to deliver the next generation of innovative therapeutics.

References

  • 3-(1H-pyrazol-1-yl)benzoic acid. Chem-Impex.
  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023, January 20). Scientific Reports.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents.
  • Structure activity relationship of...
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019, August 21). ACS Omega.
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. (2023, November 7). Future Medicinal Chemistry.
  • Pyrazolo[1,5-A]PYRAZIN-4-YL derivatives.
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. Innovare Academic Sciences.
  • Design, and Synthesis of 4-[4-Formyl-3-(2-naphthyl)pyrazol-1-yl]benzoic Acid Derivatives as Potent Growth Inhibitors of Drug-Resistant Staphylococcus aureus.
  • Structure activity relationship (SAR).
  • 3-(1-Methyl-1H-pyrazol-4-yl)benzoic acid. Crysdot LLC.
  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021, July 5). PubMed.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 13).
  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and ... (2019, August 21).
  • Patents Assigned to The United States as represented by the Department of Health and Human Services.
  • CONTINUOUS FLOW SYNTHESIS OF FLUORINATED OR NON-FLUORINATED PYRAZOLES. (2019, July 31). Googleapis.com.
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid. MedChemExpress.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 1). NSF Public Access Repository.
  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (2022, July 13). MDPI.
  • Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors.
  • An improved process for 3-(4-methyl-1h-imidazol-1-yl)-5-(trifluoromethyl) aniline.
  • Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors.
  • Inhibition of Xanthine Oxidase by Pyrazolone Derivatives Bearing a 4-(Furan-2-yl)benzoic Acid Moiety. (2023, December 9). Journal of Organic and Pharmaceutical Chemistry.
  • Benzoic acid, 4-[2-(4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)diazenyl]-, ethyl ester. PubChem.

Sources

Application

Experimental protocol for testing the anticancer activity of pyrazole compounds

From Solubility to Signal Transduction: A Comprehensive Experimental Protocol Abstract The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for FDA-approved k...

Author: BenchChem Technical Support Team. Date: February 2026

From Solubility to Signal Transduction: A Comprehensive Experimental Protocol

Abstract

The pyrazole ring (1,2-diazole) is a privileged scaffold in medicinal chemistry, serving as the core pharmacophore for FDA-approved kinase inhibitors like Crizotinib, Ruxolitinib, and Avapritinib. However, the evaluation of novel pyrazole derivatives is frequently compromised by solubility issues and metabolic assay interference. This guide provides a rigorous, self-validating workflow for assessing the anticancer potential of pyrazole libraries, moving beyond simple cytotoxicity to mechanistic validation.

Phase 1: Compound Management & Solubility (The Critical First Step)

Context: Pyrazole derivatives, particularly those with extensive aryl substitution, often exhibit poor aqueous solubility and high lipophilicity (LogP > 3). Improper solubilization leads to micro-precipitation in cell culture media, causing false-negative results in potency assays.

Protocol: Stock Preparation & Quality Control
  • Solvent Selection: Use anhydrous Dimethyl Sulfoxide (DMSO), grade

    
     99.9%. Avoid ethanol, as it causes protein precipitation in serum-containing media at lower concentrations than DMSO.
    
  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

    • Critical Checkpoint: If the compound contains free -NH groups on the pyrazole ring, hydrogen bonding may impede dissolution. Sonicate at 40 kHz for 10 minutes at 37°C.

  • Visual Inspection: Centrifuge the stock at 10,000 x g for 5 minutes. A pellet indicates incomplete solubilization.

  • Working Solutions:

    • Dilute stock into culture medium immediately prior to use.

    • Maximum Vehicle Concentration: The final DMSO concentration in the well must never exceed 0.5% (v/v) , with 0.1% being the gold standard to prevent vehicle-induced cytotoxicity or membrane permeabilization.

Phase 2: Primary Screening (Cytotoxicity & Viability)

Scientific Integrity Note: While the MTT assay is the industry standard, pyrazole compounds with specific redox potentials can chemically reduce tetrazolium salts in the absence of cells, leading to false indications of viability.

Recommendation: Use the SRB (Sulforhodamine B) Assay for pyrazoles to measure cellular protein content, which is independent of mitochondrial function, or run a cell-free MTT control.

Protocol A: The SRB Assay (Protein-Based)

Preferred for lipophilic pyrazoles to avoid metabolic interference.

  • Seeding: Seed cancer cells (e.g., HepG2, MCF-7, HCT-116) at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours.
  • Treatment: Add pyrazole compounds (0.1

    
    M – 100 
    
    
    
    M) for 48–72 hours.
  • Fixation (Critical):

    • Without removing the medium, gently add 50

      
      L of cold 50% (w/v) Trichloroacetic Acid (TCA)  to each well (final TCA conc. ~10%).
      
    • Incubate at 4°C for 1 hour. Do not shake.

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely.

  • Staining: Add 100

    
    L of 0.4% (w/v) SRB solution  (dissolved in 1% acetic acid) for 10 minutes at room temperature.
    
  • Destaining: Wash 4x with 1% acetic acid to remove unbound dye.

  • Solubilization: Add 200

    
    L of 10 mM Tris base solution  (pH 10.5) to solubilize the protein-bound dye. Shake for 10 mins.
    
  • Measurement: Read Absorbance at 510 nm .

Data Presentation: IC50 Calculation

Calculate % Growth Inhibition using the formula:



Use non-linear regression (log(inhibitor) vs. response) to determine IC50.

Table 1: Recommended Control Compounds

Target Mechanism Positive Control Rationale
General Cytotoxicity Doxorubicin / Paclitaxel Establishes baseline sensitivity of the cell line.
Kinase Inhibition Sorafenib / Erlotinib Structural analogs for pyrazole-urea derivatives.

| Tubulin Inhibition | Colchicine / Combretastatin | For pyrazoles targeting the colchicine-binding site. |

Phase 3: Mechanistic Profiling (Flow Cytometry)

Once a "hit" (IC50 < 10


M) is identified, the mechanism of cell death must be validated. Pyrazoles typically induce apoptosis via the intrinsic (mitochondrial) pathway or arrest the cell cycle at G2/M (tubulin interference).
Workflow Diagram: Mechanistic Validation

Pyrazole_Mechanism Compound Pyrazole Hit (IC50 < 10 µM) Assay_Flow Flow Cytometry (Annexin V / PI) Compound->Assay_Flow 24h Treatment Result_Apop Annexin V(+)/PI(-) Early Apoptosis Assay_Flow->Result_Apop PS Translocation Result_Necro Annexin V(-)/PI(+) Necrosis Assay_Flow->Result_Necro Membrane Rupture Pathway_Check Check ROS Levels (DCFH-DA Assay) Result_Apop->Pathway_Check Verify Trigger Target_ID Kinase Profiling (EGFR/VEGFR/CDK) Pathway_Check->Target_ID Confirm Upstream Target

Figure 1: Decision matrix for mechanistic validation of pyrazole derivatives following primary screening.

Protocol B: Annexin V-FITC / PI Apoptosis Assay
  • Harvesting: Collect cells (floating + adherent) after 24h treatment. Use non-enzymatic dissociation (e.g., Accutase) or trypsinize briefly to avoid cleaving the Phosphatidylserine (PS) receptor.

  • Washing: Wash cells 2x with cold PBS.

  • Binding Buffer: Resuspend

    
     cells/mL in 1X Annexin-binding buffer.
    
  • Staining:

    • Transfer 100

      
      L of solution to a 5 mL culture tube.
      
    • Add 5

      
      L Annexin V-FITC .
      
    • Add 5

      
      L Propidium Iodide (PI) .
      
  • Incubation: Incubate for 15 min at RT in the dark.

  • Analysis: Add 400

    
    L binding buffer and analyze by flow cytometry (Ex: 488 nm; Em: 530 nm for FITC, 575 nm for PI) within 1 hour.
    

Interpretation:

  • Q1 (Lower Left): Live cells (Annexin-/PI-).

  • Q2 (Lower Right): Early Apoptosis (Annexin+/PI-). This is the hallmark of specific pyrazole activity.

  • Q3 (Upper Right): Late Apoptosis (Annexin+/PI+).

Phase 4: Target Engagement (Kinase Inhibition)

Many anticancer pyrazoles function as ATP-competitive kinase inhibitors. If the compound shows apoptosis and G1 or G2/M arrest, validate the molecular target.

Protocol C: In Vitro Kinase Assay (ADP-Glo)
  • Reaction Mix: Combine recombinant kinase (e.g., EGFR, VEGFR-2, CDK2), substrate (Poly Glu:Tyr), and ATP (at

    
     concentration) in kinase buffer.
    
  • Inhibitor Addition: Add pyrazole derivative (dissolved in DMSO) at varying concentrations.

  • Incubation: 60 minutes at room temperature.

  • Detection:

    • Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light signal). Incubate 30 min.

  • Read: Measure Luminescence. Signal is proportional to kinase activity.

Kinase Selectivity Logic

Kinase_Logic Pyrazole Pyrazole Core Sub1 Urea/Amide Linker Pyrazole->Sub1 Modification Sub2 Fused Ring (Pyrazolo-pyrimidine) Pyrazole->Sub2 Modification Target1 Raf/VEGFR (Sorafenib-like) Sub1->Target1 High Probability Target2 CDK/Aurora (ATP Pocket) Sub2->Target2 High Probability

Figure 2: Structural Activity Relationship (SAR) logic for selecting kinase targets based on pyrazole substitution patterns.

References
  • Royal Society of Chemistry (RSC). (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. [Link]

  • National Institutes of Health (NIH) / PMC. (2020). Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. [Link]

  • PLOS ONE. (2016). The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. (Reference regarding MTT interference). [Link]

  • MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. [Link]

Method

Application Notes and Protocols for the Synthesis of Derivatives from 3-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid

Introduction: The Strategic Value of Pyrazole-Containing Scaffolds in Drug Discovery For researchers, scientists, and professionals in drug development, the pyrazole moiety represents a cornerstone in the design of novel...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Pyrazole-Containing Scaffolds in Drug Discovery

For researchers, scientists, and professionals in drug development, the pyrazole moiety represents a cornerstone in the design of novel therapeutics. Its versatile chemical nature and ability to engage in various biological interactions have led to its incorporation in a wide array of approved drugs.[1] The derivatization of pyrazole-containing molecules, such as 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, is a key strategy for modulating their pharmacokinetic and pharmacodynamic properties. The carboxylic acid group, in particular, serves as a versatile handle for chemical modification, allowing for the synthesis of amides, esters, and other functional groups. This process of structural modification is often guided by the principle of bioisosterism, where a functional group is replaced by another with similar physicochemical properties to enhance biological activity, improve metabolic stability, or reduce toxicity.

These application notes provide a comprehensive guide to the synthesis of various derivatives from the parent compound, 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid. The protocols detailed herein are designed to be robust and reproducible, offering a foundation for the exploration of new chemical space and the development of next-generation therapeutic agents.

Synthesis of the Core Scaffold: 3-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid

A reliable and scalable synthesis of the starting material is paramount for any successful derivatization campaign. The following protocol outlines a common and effective method for the preparation of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Workflow for the Synthesis of the Starting Material

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Condensation cluster_2 Step 3: Cyclization A 3-Aminobenzoic acid B Sodium Nitrite, HCl A->B C Diazonium Salt Intermediate B->C 0-5 °C F Intermediate C->F Coupling D 3-Methyl-2,4-pentanedione E Sodium Acetate D->E G Hydrazine Hydrate F->G Reflux H 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid G->H

Caption: Synthetic route for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Detailed Protocol for the Synthesis of 3-(4-Methyl-1H-pyrazol-1-yl)benzoic Acid

Materials:

  • 3-Aminobenzoic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • 3-Methyl-2,4-pentanedione

  • Sodium acetate (NaOAc)

  • Hydrazine hydrate

  • Ethanol

  • Diethyl ether

  • Deionized water

Procedure:

  • Diazotization of 3-Aminobenzoic Acid:

    • Dissolve 3-aminobenzoic acid in a solution of concentrated HCl and water, and cool the mixture to 0-5 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

    • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Coupling with 3-Methyl-2,4-pentanedione:

    • In a separate flask, dissolve 3-methyl-2,4-pentanedione and sodium acetate in ethanol.

    • Cool this solution to 0-5 °C.

    • Slowly add the previously prepared diazonium salt solution to the ethanolic solution of the dione, keeping the temperature below 10 °C.

    • Stir the reaction mixture at room temperature for 2 hours.

  • Cyclization with Hydrazine Hydrate:

    • To the reaction mixture from the previous step, add hydrazine hydrate.

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.

    • Acidify the solution with concentrated HCl to a pH of approximately 5-6.

    • The precipitated solid is collected by vacuum filtration, washed with cold water, and then with diethyl ether.

    • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.

Derivatization Strategies: Amide and Ester Synthesis

The carboxylic acid functionality of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a prime site for derivatization. Amide and ester derivatives are particularly valuable in drug discovery for their ability to form key hydrogen bonding interactions with biological targets and to modulate physicochemical properties such as solubility and membrane permeability.

I. Synthesis of Amide Derivatives via Amide Coupling Reactions

Amide bond formation is a cornerstone of medicinal chemistry. The most common approach involves the activation of the carboxylic acid, followed by nucleophilic attack by an amine.[2]

Amide_Synthesis cluster_0 Activation cluster_1 Coupling Start 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid Reagent Coupling Reagent (e.g., HATU, HBTU) Start->Reagent Base (e.g., DIPEA) Activated Activated Ester Intermediate Reagent->Activated Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Activated->Amine Product Amide Derivative Amine->Product Nucleophilic Acyl Substitution

Caption: General workflow for amide synthesis.

Materials:

  • 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[3]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a solution of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in anhydrous DMF (or DCM), add the desired amine (1.1 equivalents), HATU or HBTU (1.2 equivalents), and DIPEA (2.5 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.

Table 1: Representative Amide Coupling Reagents and Conditions

Coupling ReagentBaseSolventTemperatureTypical Reaction Time
HATUDIPEADMFRoom Temp.2-6 hours
HBTUDIPEADMFRoom Temp.4-12 hours
EDC/HOBtDMAPDCM0 °C to Room Temp.6-18 hours
SOCl₂ then AminePyridineDCM0 °C to Room Temp.1-4 hours
II. Synthesis of Ester Derivatives via Esterification

Esterification is another fundamental transformation in organic synthesis, often employed to mask the polarity of a carboxylic acid or to act as a prodrug moiety.

Ester_Synthesis cluster_0 Protonation cluster_1 Nucleophilic Attack & Elimination Start 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid Acid Acid Catalyst (e.g., H₂SO₄) Start->Acid Protonated Protonated Carbonyl Acid->Protonated Alcohol Alcohol (R-OH) Protonated->Alcohol Tetrahedral Tetrahedral Intermediate Alcohol->Tetrahedral Nucleophilic Attack Product Ester Derivative Tetrahedral->Product Elimination of H₂O

Caption: Mechanism of Fischer Esterification.

Materials:

  • 3-(4-Methyl-1H-pyrazol-1-yl)benzoic acid

  • Alcohol (e.g., methanol, ethanol)

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Diethyl ether or Ethyl acetate

Procedure:

  • Reaction Setup:

    • Dissolve 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid in an excess of the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid (a few drops).

    • Heat the reaction mixture to reflux and stir for 4-24 hours.[4]

  • Reaction Monitoring:

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in diethyl ether or ethyl acetate and wash with saturated aqueous NaHCO₃ solution to neutralize the acid catalyst.

    • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude ester by column chromatography on silica gel or by distillation if applicable.

Table 2: Alternative Esterification Methods

MethodReagentsSolventKey Advantages
Steglich EsterificationDCC, DMAP, AlcoholDCMMild conditions, suitable for acid-sensitive substrates.
AlkylationAlkyl halide (e.g., MeI), Base (e.g., K₂CO₃)Acetone, DMFAvoids acidic conditions.
Thionyl ChlorideSOCl₂, then AlcoholTolueneForms a reactive acyl chloride intermediate.

Characterization of Synthesized Derivatives

The structural elucidation and purity assessment of the synthesized derivatives are critical steps. A combination of spectroscopic and analytical techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of key functional groups and the overall structure of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

  • Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies of functional groups, such as the amide C=O stretch (typically 1630-1680 cm⁻¹) or the ester C=O stretch (typically 1735-1750 cm⁻¹).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Troubleshooting and Key Considerations

  • Incomplete Reactions: If TLC or LC-MS analysis indicates the presence of starting material, consider increasing the reaction time, temperature (if thermally stable), or the equivalents of coupling reagents.

  • Side Reactions: In amide coupling, ensure the use of high-purity amines and anhydrous solvents to minimize side product formation. For esterification, complete removal of water can drive the equilibrium towards the product.

  • Purification Challenges: Pyrazole-containing compounds can sometimes be challenging to purify due to their polarity. Experiment with different solvent systems for column chromatography. In some cases, recrystallization may be a more effective purification method.[5]

Conclusion

The protocols outlined in these application notes provide a solid framework for the synthesis of amide and ester derivatives of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid. By leveraging these methods, researchers can efficiently generate a diverse library of compounds for biological screening and lead optimization in their drug discovery programs. The inherent versatility of the pyrazole scaffold, coupled with the strategic derivatization of the benzoic acid moiety, offers a powerful platform for the development of novel therapeutic agents.

References

  • WO2011076194A1 - Method for purifying pyrazoles - Google P
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Lab5 procedure esterification. (URL: [Link])

  • CN110483400A - A kind of preparation method of pyrazole derivatives - Google P
  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. (URL: [Link])

  • SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. (URL: [Link])

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (URL: [Link]2].pdf)

  • Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria | ACS Omega - ACS Publications. (URL: [Link])

  • 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl]benzoic acid derivatives as potent anti-gram-positive bacterial agents - PubMed. (URL: [Link])

  • Three-Component Coupling of Aldehydes, Aminopyrazoles and Sulfoxonium Ylides via Rhodium(III)-Catalyzed Imidoyl C–H Activation: Synthesis of Pyrazolo[1,5-a]pyrimidines - PMC. (URL: [Link])

  • Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents - PubMed. (URL: [Link])

  • Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (URL: [Link])

  • 4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria | ACS Omega. (URL: [Link])

  • WO2019059801A1 - Method for preparing benzoic acid esters - Google P
  • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (URL: [Link])

  • Development of 4-[4-(Anilinomethyl)-3-phenyl-pyrazol-1-yl] Benzoic Acid Derivatives as Potent Anti-Staphylococci and Anti-Enterococci Agents. (URL: [Link])

  • (PDF) 4-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole. (URL: [Link])

  • in silico Analysis of 4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic Acid: An Emerging 3-CLpro Non-peptidic Inhibitors for COVID-19 - Asian Publication Corporation. (URL: [Link])

  • Coupling Reagents - Aapptec Peptides. (URL: [Link])

  • Development and antibacterial properties of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives as fatty acid biosynthesis inhibitors - RTI International. (URL: [Link])

  • Ester synthesis by O-alkylation - Organic Chemistry Portal. (URL: [Link])

  • US6235924B1 - Continuous process for preparing benzoic acid esters - Google P
  • Amide synthesis by acylation - Organic Chemistry Portal. (URL: [Link])

  • N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. (URL: [Link])

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of pyrazole compounds in aqueous solutions

Introduction: The "Brick Dust" Challenge Welcome to the Technical Support Center. If you are reading this, you are likely facing the "brick dust" phenomenon common to pyrazole derivatives: high melting points and stubbor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Brick Dust" Challenge

Welcome to the Technical Support Center. If you are reading this, you are likely facing the "brick dust" phenomenon common to pyrazole derivatives: high melting points and stubborn insolubility in aqueous media.

The Root Cause: Unlike general lipophilic compounds where solubility correlates strictly with LogP (lipophilicity), pyrazoles suffer from high Crystal Lattice Energy . The pyrazole ring contains both a hydrogen bond donor (N-H) and an acceptor (N).[1] In the solid state, these form rigid, intermolecular hydrogen-bonded chains or dimers. To dissolve the compound, you must first break these strong crystal interactions—an energy-intensive process that water alone often cannot overcome.

This guide moves beyond basic "add more DMSO" advice to provide mechanistic solutions based on thermodynamics and ionization kinetics.

Module 1: Diagnostic Triage

Before attempting a fix, identify the specific barrier.

Workflow: The Solubility Decision Tree

Use this logic flow to select the correct solubilization strategy.

SolubilityTriage Start START: Compound Precipitates CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>150°C) High Lattice Energy CheckMP->HighMP Likely LowMP Low MP (<100°C) Lipophilicity Issue CheckMP->LowMP CheckpKa Check pKa (calc) HighMP->CheckpKa StrategyCoSol STRATEGY C: Cosolvent/Surfactant (PEG400/Tween) LowMP->StrategyCoSol pKaLow pKa < 3 (Weak Base) CheckpKa->pKaLow Common for Pyrazoles pKaMod pKa > 5 (Mod Base) CheckpKa->pKaMod StrategyCD STRATEGY A: Cyclodextrin Complexation (Disrupts Lattice) pKaLow->StrategyCD Protonation fails at pH 7 StrategySalt STRATEGY B: Salt Formation (Mesylate/HCl) pKaMod->StrategySalt

Figure 1: Diagnostic workflow for selecting a solubilization strategy based on physicochemical properties.

Module 2: The pH Trap (And How to Avoid It)

The Problem: The pKa Mismatch

Many researchers assume that because pyrazoles are nitrogenous heterocycles, they can be treated like amines (soluble in acid).

  • Reality: The pKa of the pyrazolium ion (conjugate acid) is typically ~2.5 .

  • Consequence: To keep a pyrazole ionized (soluble) in water, the pH must be at least 2 units below the pKa (i.e., pH 0.5).

  • The Crash-Out: If you dissolve your pyrazole in 0.1N HCl and then dilute it into a biological buffer (pH 7.4), the compound instantly deprotonates and precipitates.

The Solution: In Situ Salt Formation (For Storage Only)

If you need a stable stock solution but cannot use DMSO, use a Mesylate or Tosylate salt rather than HCl. These counterions can disrupt the crystal packing more effectively than chloride.

Table 1: Salt Selection Guide for Pyrazoles

Counterion pKa (Acid) Suitability Mechanism
Hydrochloride -7 Low Cl⁻ is small; often creates tighter crystal packing.
Mesylate -1.9 High Bulky anion disrupts H-bonding network; lowers lattice energy.

| Tosylate | -2.8 | Moderate | Good for lipophilic pyrazoles; adds organic character. |

Module 3: Cyclodextrin Complexation (The Gold Standard)

For pyrazoles with high melting points, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is often the only way to achieve aqueous solubility at neutral pH without toxic cosolvents.
Why it works

The pyrazole ring fits hydrophobically into the CD cavity, while the hydroxyl groups on the outside interact with water. This hides the pyrazole nitrogens, preventing them from forming the insoluble H-bond network.

Protocol: The "Kneading" Method

Do not just mix powder and water. You must force the inclusion complex.

  • Calculate Stoichiometry: Assume a 1:1 molar ratio of Pyrazole:HP-

    
    -CD.
    
  • The Paste: In a mortar, add the HP-

    
    -CD and a minimum amount of water (or 50% Ethanol/Water) to form a thick paste.
    
  • Incorporation: Slowly add the pyrazole powder to the paste while grinding vigorously with the pestle.

  • Energy Input: Grind for 30–45 minutes. The friction energy (enthalpy) drives the pyrazole into the CD cavity.

  • Drying: Dry the paste in a vacuum oven at 40°C.

  • Reconstitution: The resulting powder will dissolve rapidly in water or media.

Module 4: Kinetic Solubility & The "Spring and Parachute"

A common complaint is: "It dissolved in DMSO, but precipitated when I added it to the cell culture media."

This is a Kinetic Solubility failure. The DMSO solution is the high-energy "Spring." When it hits the water, it wants to crystallize. You need a "Parachute" (precipitation inhibitor).

Protocol: The Pre-dilution Step

Never pipette pure DMSO stock directly into the assay plate if the final concentration is high.

Incorrect:

  • 10 mM DMSO Stock

    
     Direct to Media (Precipitation risk high).
    

Correct (The Intermediate Step):

  • Stock: 10 mM Pyrazole in DMSO.

  • Intermediate: Dilute 1:10 into PEG400 or Propylene Glycol . (Now you have 1 mM in 10% DMSO/90% PEG).

  • Final: Dilute this intermediate into the aqueous buffer.

    • Why? The PEG acts as a surfactant/parachute, coating the molecules and preventing immediate nucleation of crystals.

Frequently Asked Questions (FAQs)

Q1: My pyrazole has a theoretical LogP of 1.5 (low), but it still won't dissolve in water. Why? A: You are confusing lipophilicity with lattice energy. A LogP of 1.5 suggests it likes water, but if the Melting Point is >200°C, the water cannot break the crystal bonds. Check the crystallinity via DSC. If it is highly crystalline, use the Cyclodextrin Kneading Protocol (Module 3).

Q2: Can I use Tween 80 instead of Cyclodextrins? A: Yes, but with caution. Tween 80 (Polysorbate) works by micellar encapsulation. However, pyrazoles often require high concentrations of Tween (>5%) to solubilize, which can be toxic to cells (lysing membranes) or interfere with enzymatic assays. Cyclodextrins are generally biologically inert.

Q3: I see a "cloud" that disappears after 5 minutes. Is this okay? A: No. This is "Ostwald Ripening." Small amorphous particles formed initially, then dissolved, but they may re-crystallize as larger, stable needles later during your incubation. This leads to erratic assay data. You must achieve a stable, clear solution before starting the experiment.

References

  • Physicochemical Properties of Pyrazoles

    • Source: National Center for Biotechnology Information (2023). PubChem Compound Summary for Pyrazole.
    • Link:[Link]

  • Solubility & Crystal Lattice Energy

    • Source: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.
    • Link:[Link]

  • Cyclodextrin Complexation Mechanisms

    • Source: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
    • Link:[Link]

  • Salt Selection for Weak Bases

    • Source: Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2] Advanced Drug Delivery Reviews.

    • Link:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Compound Stability in In Vitro Assays

Welcome to the Assay Development Technical Support Hub. Your Guide: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Development Technical Support Hub.

Your Guide: Dr. Aris Thorne, Senior Application Scientist. Objective: To systematically diagnose and resolve compound loss during in vitro experiments.

Introduction: The "Disappearing Compound" Phenomenon

In drug discovery, a reduction in compound concentration is often lazily attributed to "metabolic clearance" or "instability." However, in my experience, >40% of reported instability is actually physical loss —precipitation or non-specific binding (NSB)—rather than chemical degradation.

Before you modify a chemical scaffold, you must validate your assay system. This guide prioritizes root-cause analysis over trial-and-error.

Module 1: The Diagnostic Workflow

Issue: "My compound concentration drops by 50% within 30 minutes, even in buffer."

Diagnosis: You must distinguish between Solubility (Precipitation), Sorption (Plastic binding), and true Chemical Instability (Hydrolysis/Oxidation).

The T0 Validation Protocol

Never assume your starting concentration is what you calculated.

  • Prepare Stock: Dilute compound from DMSO stock into the assay buffer (e.g., to 1 µM).

  • Immediate Transfer: Immediately transfer an aliquot to a "Stop Solution" (e.g., 100% Acetonitrile) to lock the state. This is your True T0 .

  • Incubate: Run the assay duration.

  • Read: Compare T_end to True T0, not the theoretical calculation.

Decision Logic (Visualization)

StabilityDiagnosis Start Compound Loss Detected CheckT0 Measure 'True T0' (Immediate quench after dilution) Start->CheckT0 T0_Low T0 is <80% of Theoretical? CheckT0->T0_Low SolubilityIssue Diagnosis: Precipitation (Solubility Limit Exceeded) T0_Low->SolubilityIssue Yes T0_High T0 is Good. Loss occurs over time. T0_Low->T0_High No CheckNSB Test in Glass vs. Plastic T0_High->CheckNSB GlassBetter Recovery improves in Glass? CheckNSB->GlassBetter SorptionDiagnosis Diagnosis: Non-Specific Binding (Sorption to Plastic) GlassBetter->SorptionDiagnosis Yes GlassSame Recovery low in Glass too? GlassBetter->GlassSame No ChemInstability Diagnosis: Chemical Degradation (Hydrolysis/Oxidation) GlassSame->ChemInstability

Figure 1: Diagnostic decision tree to isolate the root cause of compound loss.

Module 2: Physical Instability (Sorption & Solubility)

Issue: "My lipophilic compound (


) has poor recovery in polypropylene plates."

Technical Insight: Plasticware (Polystyrene, Polypropylene) acts as a "sink" for lipophilic drugs. This is Non-Specific Binding (NSB) . Additionally, DMSO stocks absorb atmospheric water (hygroscopic), causing compounds to crash out before they even reach the assay plate [1].

Troubleshooting NSB

If you suspect sorption, follow this mitigation strategy.

StrategyMechanismProtocol Note
Change Material Switch to Glass or Low-Binding PP.Glass-coated plates are the gold standard but expensive.
Surfactants Add non-ionic detergent (Tween-20, Triton X-100).Critical: Keep concentration below the Critical Micelle Concentration (CMC) (e.g., 0.01% Tween-20) to avoid trapping drug in micelles [2].[1]
Carrier Proteins Add 0.1% BSA or HSA.Warning: Proteins bind drugs. This reduces the free fraction (

), potentially shifting potency (

). Only use if you can measure free drug.
Protocol: Measuring NSB
  • Setup: Prepare 1 µM compound in assay buffer.

  • Split: Divide into three vessels:

    • A: Standard Polypropylene (PP) Plate.

    • B: Low-Binding Plate.[2]

    • C: Glass Vial (Control).

  • Incubate: 2 hours at RT.

  • Transfer: Transfer supernatant from A, B, and C to LC-MS vials containing acetonitrile (to disrupt binding).

  • Analysis: If

    
    , you have plastic binding.
    

Module 3: Chemical Instability (Hydrolysis & Oxidation)

Issue: "Compound degrades in buffer, and it’s not precipitation or sticking to the plate."

Technical Insight:

  • Hydrolysis: Esters, lactones, and carbamates are susceptible to nucleophilic attack by water. This is pH-dependent.[3]

  • Oxidation: Electron-rich moieties (phenols, anilines, thioethers) react with Reactive Oxygen Species (ROS) or trace metals in the buffer [3].

Stabilization Matrix

Use this table to select the correct additive. Do not mix blindly.

Instability TypeSusceptible GroupsRecommended AdditiveMechanism
Oxidation Phenols, Thiols, CatecholsAscorbic Acid (0.1 - 1 mM) Scavenges ROS; acts as a sacrificial reductant.
Oxidation Thioethers, AminesGlutathione (GSH) or DTT Maintains reducing environment (mimics cytosol).
Hydrolysis Esters, LactonesAdjust pH (Buffer Selection) Shift pH away from pKa. Use Citrate (pH 3-5) or Tris (pH 7-8) depending on stability profile.
Metal Catalysis QuinonesEDTA (1 mM) Chelates trace metals (

,

) that catalyze oxidation.
Photolysis Polyaromatics, Nitro-groupsAmber Vials / Foil Physical blockage of UV/Vis light.
Workflow: Chemical Rescue

ChemRescue Unstable Chemically Unstable (Confirmed) CheckStruct Analyze Structure Unstable->CheckStruct Ester Contains Ester/Lactone? CheckStruct->Ester Phenol Contains Phenol/Thiol? CheckStruct->Phenol BufferScreen Run pH Screen (pH 4, 6, 7.4, 9) Ester->BufferScreen Hydrolysis Risk AntioxScreen Add Antioxidant (+Ascorbic Acid or EDTA) Phenol->AntioxScreen Oxidation Risk Result1 Identify Stable pH BufferScreen->Result1 Result2 Rescue Recovery AntioxScreen->Result2

Figure 2: Workflow for stabilizing chemically reactive compounds.

Frequently Asked Questions (FAQs)

Q: Can I just freeze my DMSO stocks to stop degradation? A: Not always. DMSO freezes at 19°C. Repeated freeze-thaw cycles introduce atmospheric water condensation. Water in DMSO (>1%) can cause compound precipitation or hydrolysis even at low temperatures [1].

  • Best Practice: Store compounds in single-use aliquots. If using a master plate, use a specialized seal and store in a desiccator.

Q: My compound is stable in PBS but disappears in Plasma. Why? A: This is likely enzymatic hydrolysis (esterases) or protein binding.

  • Test: Incubate in heat-inactivated plasma (56°C for 30 min). If the compound becomes stable, the loss was enzymatic. If it still disappears, it is likely binding to plasma proteins (high NSB) [4].

Q: How do I know if my antioxidant is interfering with the assay? A: Antioxidants like Ascorbic Acid or DTT are "assay interference" frequent flyers. They can reduce tetrazolium salts (MTT/MTS assays) causing false positives, or interfere with redox-sensitive probes.

  • Control: Run a "No-Compound" control with the antioxidant alone to check for background signal enhancement.

References

  • Engeloch, C., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. Available at: [Link]

  • Tominaga, Y., et al. (2010). Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter on Chemical Stability.[4] (Standard Text).

  • KCAS Bio. (2017). Techniques for Unstable Compound Analysis. Available at: [Link]

Sources

Troubleshooting

Overcoming poor peak shape in HPLC analysis of pyrazole compounds

Status: Operational Ticket ID: PYR-HPLC-OPT Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Peak Shape Anomalies in Pyrazole Scaffolds Introduction: The Pyrazole Paradox Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PYR-HPLC-OPT Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Peak Shape Anomalies in Pyrazole Scaffolds

Introduction: The Pyrazole Paradox

Welcome to the technical support hub. You are likely here because a simple pyrazole intermediate—or a complex drug candidate containing this moiety—is defying standard C18 chromatography.

The Core Issue: Pyrazole (


) is an amphoteric 5-membered heterocycle. While often treated as a weak base (conjugate acid pKa 

2.5), its behavior is dominated by the pyridine-like nitrogen (N-2), which possesses a lone pair of electrons. This lone pair is a "magnet" for residual silanols on silica-based columns and trace metals in your LC flow path.

This guide bypasses generic advice to target the specific physicochemical interactions destroying your peak shape.

Module 1: The Tailing Peak (Silanol Interactions)

User Question: My pyrazole compound elutes with a USP Tailing Factor (


) > 2.0 on a standard C18 column. I've tried increasing the organic modifier, but the tail persists. Why?
Root Cause Analysis

You are experiencing Secondary Silanol Interaction .[1][2][3] Standard silica supports have acidic surface silanols (Si-OH). At neutral or mid-range pH (pH 4–7), these silanols deprotonate (


). The basic nitrogen of your pyrazole becomes protonated (

) or simply hydrogen-bonds strongly to these sites. This secondary retention mechanism is slower than the primary hydrophobic partition, causing the "tail."[4]
The Mechanism

SilanolInteraction cluster_prevention Prevention Strategies Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (Si-O⁻) Silica->Silanol pH > 3.5 Pyrazole Protonated Pyrazole (R-NH⁺) Silanol->Pyrazole Electrostatic Attraction Peak Result: Peak Tailing Pyrazole->Peak Slow Desorption LowPH Low pH (< 2.5) Protonates Silanol LowPH->Silanol Suppresses HighPH High pH (> 10) Deprotonates Pyrazole HighPH->Pyrazole Neutralizes

Caption: Mechanism of secondary silanol interactions causing peak tailing and suppression strategies.

Corrective Protocol

Option A: The "Brute Force" Acid Approach (Recommended for Standard Columns) Operate at pH < 2.5 . At this acidity, surface silanols are protonated (neutral), preventing the electrostatic grab of the pyrazole.

  • Modifier: Use 0.1% Trifluoroacetic Acid (TFA) rather than Formic Acid. TFA acts as an ion-pairing agent, "masking" the positive charge on the pyrazole [1].

  • Warning: TFA suppresses ionization in LC-MS. If using MS, use 0.1% Formic Acid + 10-20mM Ammonium Formate . The high ionic strength competes with the analyte for silanol sites.

Option B: The High pH Strategy (Recommended for Hybrid Columns) Operate at pH > 9.5 . At this pH, the pyrazole is fully deprotonated (neutral) and cannot interact ionically.

  • Requirement: You MUST use a hybrid-silica column (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini) rated for pH 12. Standard silica dissolves above pH 8.

  • Buffer: 10mM Ammonium Bicarbonate or Ammonium Hydroxide.

Module 2: Peak Splitting (Solvent Effects)

User Question: I see a split peak or a "shoulder" on the front of my main peak. The retention time is stable, but the shape is ruined. Is my column voided?

Root Cause Analysis

If the column performs well for a neutral standard (like toluene), the issue is likely Strong Solvent Effect (Diluent Mismatch). Pyrazoles often have poor water solubility, forcing researchers to dissolve samples in 100% DMSO or Methanol. When a large volume of this "strong" solvent is injected into a "weak" aqueous mobile phase, the analyte travels faster than the mobile phase front, causing band broadening or splitting [2].

Troubleshooting Matrix
ObservationDiagnosisImmediate Fix
Split peak (Twin peaks)Strong Solvent EffectReduce injection volume by 50% OR Dilute sample with water/buffer.
Fronting (Shark fin)Mass OverloadDilute sample concentration (keep volume same).
Broadening (Gaussian but wide)Volume OverloadFocus the peak: Inject sample in <10% organic if possible.
The "Sandwich" Injection Technique

If you must use DMSO due to solubility:

  • Draw a small plug of water (air gap).

  • Draw the sample (in DMSO).

  • Draw a small plug of water. This pre-dilutes the edges of the sample plug before it hits the column bed.

Module 3: The "Ghost" Peak (Metal Chelation)

User Question: My peak is incredibly broad, or I'm seeing recovery issues. Sometimes the peak shape degrades over the course of a sequence.

Root Cause Analysis

Pyrazoles are effective ligands for transition metals. Stainless steel HPLC systems leach trace Iron (Fe) and Titanium (Ti), especially under acidic conditions. The pyrazole coordinates with these metal ions, creating "drag" or irreversible adsorption [3].

Corrective Protocol
  • Chelating Additive: Add 5–10 µM EDTA or Medronic Acid to Mobile Phase A. This scavenges free metal ions.

  • System Passivation: Flush the system with 30% Phosphoric Acid (overnight) to remove accessible rust/ions, then rinse thoroughly.

  • Hardware: Switch to PEEK tubing and PEEK-lined columns if possible.

Master Protocol: Method Development Decision Tree

Follow this logic flow to select the correct starting conditions for a new pyrazole analysis.

MethodDev Start Start: Pyrazole Method Dev CheckMS Is MS Detection Required? Start->CheckMS YesMS Yes (MS Compatible) CheckMS->YesMS NoMS No (UV Only) CheckMS->NoMS HighPH_MS Hybrid Column MP: 10mM NH4HCO3 (pH 10) YesMS->HighPH_MS Option A (Preferred) LowPH_MS C18 Column MP: 0.1% Formic + 20mM NH4 Formate YesMS->LowPH_MS Option B (If silica required) Chelation Still Tailing? HighPH_MS->Chelation LowPH_MS->Chelation TFA_Path Standard C18 MP: 0.1% TFA (pH ~2) NoMS->TFA_Path Best Shape TFA_Path->Chelation AddEDTA Add 5µM Medronic Acid or Switch to Bio-Inert LC Chelation->AddEDTA Yes

Caption: Decision matrix for selecting mobile phase and column chemistry based on detection needs.

References

  • McCalley, D. V. (2005). Analysis of basic compounds by high performance liquid chromatography: The effect of pH and mobile phase additives. Journal of Chromatography A.

  • Waters Corporation. (2025). Common causes of peak splitting when running an LC column (WKB194672). Waters Knowledge Base.[5]

  • De Pra, M., et al. (2020). Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties.[6] Journal of Chromatography A.

  • Sielc Technologies. (2018).[7] Separation of Pyrazole on Newcrom R1 HPLC column. Application Note.

  • Chrom Tech. (2025).[1][8][9] What Causes Peak Tailing in HPLC? Technical Guide.[3][10]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

[1][2] Executive Summary 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a robust scaffold often used in kinase inhibitor and antimicrobial research.[1][2] However, its dual functionality—a lipophilic pyrazole coupled with a...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

3-(4-methyl-1H-pyrazol-1-yl)benzoic acid is a robust scaffold often used in kinase inhibitor and antimicrobial research.[1][2] However, its dual functionality—a lipophilic pyrazole coupled with a reactive carboxylic acid—creates specific stability pitfalls.

The "Silent Killers" of this compound are not usually spontaneous bond breaking, but rather:

  • Pseudo-degradation (Precipitation): Mistaking solubility limits for decomposition in aqueous buffers.[2]

  • Analytical Artifacts: In-situ esterification during LCMS sample preparation using Methanol.

  • Photochemical Oxidation: Radical oxidation of the pyrazole-methyl group under light exposure.[2]

Part 1: Mechanistic Analysis (The "Why")

To prevent decomposition, you must understand the chemical vulnerabilities of the molecule.

1. The Benzoic Acid Moiety: The Esterification Trap

The carboxylic acid group (


) is chemically stable in isolation but highly reactive in alcoholic solvents.
  • Mechanism: In the presence of Methanol (MeOH) or Ethanol (EtOH), trace acidity (even from the compound itself) catalyzes Fischer esterification.

  • Result: You observe a "new impurity" with a mass shift of +14 Da (Methyl ester) or +28 Da (Ethyl ester).[2] This often happens inside the HPLC vial, not in your stock solution, leading to false degradation reports.

2. The Methyl-Pyrazole Core: Oxidative Liability

While the pyrazole ring is aromatic and stable, the 4-methyl group is a benzylic-like position.[1][2]

  • Mechanism: Under UV light or in the presence of peroxides (common in aged PEG or ethers), the methyl group can undergo radical oxidation to an alcohol, aldehyde, or carboxylic acid.

  • Result: Gradual yellowing of DMSO stock solutions and appearance of M+16 (OH) or M+14 (C=O) peaks.

3. DMSO Hygroscopicity

DMSO is the standard solvent for this compound, but it is hygroscopic (absorbs water from air).

  • Mechanism: As DMSO absorbs atmospheric water, the solubility power decreases. The lipophilic 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid precipitates out of solution.[1][2]

  • Result: The concentration drops without any chemical degradation.[2] This is often misdiagnosed as "compound instability."[2]

Part 2: Troubleshooting Guide (Q&A)

Q1: I see a new peak (M+14) in my LCMS chromatogram after diluting my stock in Methanol. Is my compound degrading? Diagnosis: Likely Analytical Artifact , not degradation. Explanation: You are likely forming the methyl ester during the time the sample sits in the autosampler. This is a classic issue with benzoic acid derivatives in MeOH. Solution:

  • Switch your diluent to Acetonitrile (ACN) or DMSO:Water (50:50) .[2]

  • If you must use MeOH, analyze immediately; do not let samples sit overnight.

Q2: My DMSO stock solution has turned from clear to light yellow after 2 months at -20°C. Can I still use it? Diagnosis: Mild Oxidation or Impurity Concentration . Explanation: Color changes often indicate trace oxidation products (quinoid-like species) which have high extinction coefficients—meaning a tiny amount of degradation looks very dramatic.[1][2] Solution:

  • Run a QC check (LCMS).[2] If purity is >95%, it is likely usable for biochemical assays but risky for crystallography or sensitive kinetics.

  • Prevention: Store future stocks under Argon/Nitrogen and protect from light (amber vials).

Q3: The compound "disappeared" when I added it to my assay buffer (PBS, pH 7.4). Diagnosis: Precipitation (Solubility Crash). Explanation: While the acid is deprotonated at pH 7.4, the presence of the lipophilic phenyl-pyrazole moiety can still drive precipitation if the concentration exceeds ~50-100 µM, or if the "mixing" step was too fast (kinetic precipitation). Solution:

  • Pre-dilution: Dilute the DMSO stock into a "working" buffer containing 0.1% BSA or detergent (Tween-20) before adding to the main well.[2]

  • Check pH: Ensure your buffer pH hasn't drifted.[2] If pH < 5, the compound will protonate and crash out immediately.

Part 3: Standard Operating Procedures (SOPs)
SOP 1: Preparation of Stable Stock Solutions
  • Solvent: Anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).[2]

  • Concentration: 10 mM is standard.[2][3] Avoid >50 mM to prevent "crashing out" upon freezing.[2]

  • Container: Amber glass vials with PTFE-lined caps (prevents plasticizer leaching and light damage).[1][2]

  • Procedure:

    • Weigh solid powder into the vial.

    • Add calculated volume of Anhydrous DMSO.

    • Vortex until fully dissolved.[2] Note: Sonicate only if necessary, and keep temperature <30°C.

    • Critical Step: Purge the headspace with Argon or Nitrogen gas for 10 seconds before capping.[2]

    • Store at -20°C or -80°C.

SOP 2: Solvent Compatibility Matrix
SolventCompatibilityRisk FactorRecommendation
DMSO ExcellentWater absorption (Hygroscopic)Use Anhydrous; Aliquot to avoid freeze-thaw.[1][2]
Methanol Poor (Storage)Esterification Do NOT use for storage.[2] OK for rapid transfer.
Ethanol Poor (Storage)EsterificationDo NOT use for storage.[2]
Acetonitrile GoodEvaporationGood for LCMS prep; seal tightly.[2]
Water (pH < 4) InsolublePrecipitationUseless for stock; compound is protonated solid.[2]
Water (pH > 8) ModerateHydrolysis (Rare)Soluble as salt; prepare fresh.[2]
Part 4: Visualizations
Diagram 1: Degradation & Artifact Pathways

This diagram illustrates the two main chemical risks: Esterification (artifact) and Oxidation (degradation).

DegradationPathways cluster_legend Legend Compound 3-(4-methyl-1H-pyrazol-1-yl) benzoic acid (Intact) MethylEster Methyl Ester Artifact (M+14 Peak) Compound->MethylEster Fischer Esterification (Artifact during Analysis) Oxidized Oxidized Derivatives (Alcohol/Aldehyde) Compound->Oxidized Radical Oxidation (Benzylic Position) Methanol Solvent: Methanol (Catalytic Acid) Methanol->MethylEster UVLight Trigger: UV Light / O2 UVLight->Oxidized key Blue: Target Compound Red: Unwanted Product Yellow: External Factor

Caption: Chemical pathways leading to observed impurities. Note that esterification is often an analytical artifact, while oxidation is true degradation.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose "loss of compound."

TroubleshootingTree Start Issue: Compound 'Loss' or New Peaks CheckSolvent Are you using Alcohol (MeOH/EtOH)? Start->CheckSolvent CheckPeak Is the new peak +14 Da? CheckSolvent->CheckPeak Yes CheckPrecip Is the buffer aqueous? CheckSolvent->CheckPrecip No Artifact DIAGNOSIS: Esterification Artifact. Switch to ACN. CheckPeak->Artifact Yes CheckColor Did stock turn yellow? CheckPeak->CheckColor No CheckpH Is pH < 5.0? CheckPrecip->CheckpH Yes CheckPrecip->CheckColor No Precipitation DIAGNOSIS: Acid Precipitation. Adjust pH > 7 or add surfactant. CheckpH->Precipitation Yes CheckpH->CheckColor No Oxidation DIAGNOSIS: Oxidation. Check purity. Store under Argon. CheckColor->Oxidation Yes

Caption: Logic flow for diagnosing stability issues. Green nodes indicate actionable solutions; Red nodes indicate irreversible degradation.

References
  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management.[2] (Discusses DMSO hygroscopicity and precipitation risks). [Link]

  • PubChem. Compound Summary: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid.[1][2][4] (Physical properties and acidity data). [Link][1]

  • Journal of Organic Chemistry. Fischer Esterification Mechanisms. (General mechanism for benzoic acid instability in alcohols). [Link]

  • European Journal of Medicinal Chemistry. Stability of Pyrazole Derivatives in Solution. (Context on pyrazole ring stability vs. substituent oxidation). [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the structure of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid using X-ray crystallography

A Comparative Guide to the Structural Validation of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional struc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structural Validation of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

In the landscape of drug discovery and materials science, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of analytical techniques for validating the structure of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, a heterocyclic building block of significant interest in medicinal chemistry.[1][2][3] While various spectroscopic methods offer valuable insights, single-crystal X-ray crystallography stands as the definitive method for absolute structure elucidation.[4][5]

The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)

Single-crystal X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6][7] It provides unambiguous evidence of bond connectivity, conformational details, and intermolecular interactions, making it the gold standard for structural validation.[4]

Causality Behind the Choice

For a novel compound like 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, where isomeric possibilities exist, SCXRD is unparalleled. It moves beyond interpreting spectral data, which can sometimes be ambiguous, to providing a direct visualization of the molecular structure. This is critical for establishing structure-activity relationships (SAR) in drug development and for securing intellectual property.

Experimental Protocol: From Solution to Structure

Objective: To grow diffraction-quality single crystals of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid and determine its molecular structure.

Pillar of Trustworthiness: This protocol integrates best practices for crystal growth and data analysis, ensuring a high probability of success and generating a verifiable structural model.

Step 1: Purification of the Analyte

  • Action: Recrystallize the synthesized 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid from a suitable solvent (e.g., ethanol/water mixture) to achieve the highest possible purity.

  • Rationale: Impurities can inhibit crystal nucleation and growth, or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.[8][9] Starting with pure material is a critical first step.[8]

Step 2: Crystal Growth

  • Action: Employ the slow evaporation method.[8][10] Dissolve 20-50 mg of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or acetonitrile) in a clean vial.[8] The solution should be subsaturated.[8] Cover the vial with a cap containing a few pinholes.

  • Rationale: Slow evaporation allows molecules to organize gradually into a well-ordered crystal lattice.[9][10] Rapid precipitation leads to the formation of microcrystalline powder, which is unsuitable for single-crystal diffraction.[9] The choice of solvent is crucial; a solvent in which the compound has moderate solubility is often ideal.[9][11]

Step 3: Crystal Mounting and Data Collection

  • Action: Carefully select a well-formed, transparent crystal (typically 0.1–0.3 mm in size) under a microscope.[9] Mount it on a cryoloop and flash-cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a diffractometer equipped with a Mo or Cu X-ray source.[7]

  • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms and protects the crystal from radiation damage, resulting in higher quality diffraction data.[6]

Step 4: Structure Solution and Refinement

  • Action: Process the collected diffraction intensities to generate a set of structure factors. Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build a molecular model into the map and refine it against the experimental data.

  • Rationale: The diffraction pattern contains information about the crystal's unit cell and the arrangement of atoms within it.[5][7] The refinement process minimizes the difference between the observed diffraction data and the data calculated from the model, resulting in an accurate representation of the molecular structure.[12]

Workflow Visualization

scxrd_workflow cluster_prep Sample Preparation cluster_data Data Acquisition cluster_analysis Structure Determination Purification Compound Purification Growth Crystal Growth (Slow Evaporation) Purification->Growth High Purity Sample Mounting Crystal Selection & Mounting Growth->Mounting Collection X-ray Diffraction Data Collection Mounting->Collection Cryo-cooled Crystal Solution Structure Solution (Phase Problem) Collection->Solution Refinement Model Building & Refinement Solution->Refinement Validation Final Structure Validation (CIF) Refinement->Validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Comparative Analysis: Alternative & Complementary Techniques

While SCXRD is definitive, it requires a suitable single crystal, which can be challenging to obtain.[4][8] Therefore, other spectroscopic techniques are routinely used as complementary methods to provide a holistic structural validation.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[13][14] It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei like ¹H and ¹³C.[15][16]

Experimental Protocol: ¹H and ¹³C NMR

  • Action: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Acquire ¹H, ¹³C, and potentially 2D NMR (e.g., COSY, HSQC) spectra on a high-field NMR spectrometer.

  • Rationale: Deuterated solvents are used to avoid large solvent signals that would overwhelm the analyte signals.[13] ¹H NMR provides information on the number and type of protons, while ¹³C NMR details the carbon framework.[15] 2D NMR experiments establish direct and long-range correlations between atoms, helping to piece together the molecular skeleton.[17]

  • Expected Data for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid:

    • ¹H NMR: Distinct signals for the aromatic protons of the benzoic acid and pyrazole rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton.

    • ¹³C NMR: Resonances for all unique carbon atoms, including the carboxyl, aromatic, and methyl carbons.

B. High-Resolution Mass Spectrometry (HRMS)

HRMS is an essential technique for determining the precise molecular weight and, consequently, the elemental composition of a compound.[18][19]

Experimental Protocol: ESI-TOF

  • Action: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile). Infuse the solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer.

  • Rationale: HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy (typically to four or more decimal places).[19][20] This precision allows for the unambiguous determination of the molecular formula by distinguishing between compounds with the same nominal mass but different elemental compositions.[20][21] For 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid (C₁₁H₁₀N₂O₂), HRMS would confirm the molecular weight of 202.0742 Da.

C. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14][22]

Experimental Protocol: ATR

  • Action: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory and collect the spectrum.

  • Rationale: Different functional groups vibrate at characteristic frequencies. By identifying these absorption bands, one can confirm the presence of key structural motifs.

  • Expected Data for 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid:

    • A broad O-H stretch (~2500-3300 cm⁻¹) characteristic of a carboxylic acid.

    • A strong C=O stretch (~1700 cm⁻¹) from the carboxylic acid.

    • C=N and C=C stretching vibrations from the pyrazole and benzene rings (~1400-1600 cm⁻¹).[23][24]

Synthesizing the Data: An Integrated Approach

No single technique outside of SCXRD can definitively prove the structure of a new molecule. A robust validation relies on the convergence of evidence from multiple, independent methods.

decision_making Start Structural Validation Required GetCrystal Can a single crystal be grown? Start->GetCrystal SCXRD Single-Crystal X-ray Crystallography Provides: Absolute 3D Structure Bond lengths/angles Stereochemistry Crystal packing GetCrystal->SCXRD Yes Spectro Use Complementary Spectroscopic Methods GetCrystal->Spectro No Conclusion Structure Validated SCXRD->Conclusion Definitive HRMS HRMS Provides: Exact Mass Molecular Formula Spectro->HRMS NMR NMR ('H, 'C, 2D) Provides: Connectivity Solution-state structure H/C Environments Spectro->NMR FTIR FT-IR Provides: Functional Groups Spectro->FTIR HRMS->Conclusion Convergent Evidence NMR->Conclusion Convergent Evidence FTIR->Conclusion Convergent Evidence

Caption: Decision workflow for structural validation.

Performance Comparison
TechniqueInformation ProvidedSample RequirementThroughputKey AdvantageLimitation
SCXRD Absolute 3D structure, connectivity, stereochemistry, bond lengths/angles.[6]Single crystal (~0.1 mm)[7]Low (days)Unambiguous, definitive structure determination.[4][5]Requires high-quality single crystals, which can be difficult to grow.[4][8]
NMR Atom connectivity, solution-state conformation, electronic environments.[15][25]5-10 mg, solubleMedium (hours)Provides detailed structural information in solution.[13]Does not provide absolute 3D structure or bond lengths; relies on interpretation.
HRMS Exact mass, molecular formula.[18][26]< 1 mg, solubleHigh (minutes)Extremely high sensitivity and accuracy for formula confirmation.[18][27]Provides no information on isomerism or atom connectivity.
FT-IR Presence of functional groups.[22]< 1 mg, solid or liquidHigh (minutes)Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton.

Conclusion

For the definitive structural validation of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, single-crystal X-ray crystallography is the indispensable gold standard. It provides an irrefutable, high-resolution map of the molecule, which is paramount for applications in drug development and materials science. However, a comprehensive characterization package, essential for regulatory submissions and scientific publications, is built upon a foundation of complementary techniques. High-resolution mass spectrometry confirms the elemental formula, FT-IR identifies the requisite functional groups, and multi-dimensional NMR spectroscopy elucidates the structure's connectivity in the solution state. Together, these techniques provide a self-validating system, ensuring the highest degree of scientific integrity and confidence in the molecular structure.

References

  • University of York. scXRD: Growing single crystals. Chemistry Teaching Labs. [Link]

  • Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). [Link]

  • Slideshare. Structural elucidation by NMR(1HNMR). [Link]

  • Annals of Chemical Science Research. Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. [Link]

  • ResolveMass Laboratories Inc. High Resolution Mass Spectrometry (HRMS) Analysis. [Link]

  • IUCr Journals. How to grow crystals for X-ray crystallography. (2024). [Link]

  • Metabolomics. What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? [Link]

  • University of Pennsylvania. Crystal Growing Tips and Methods. [Link]

  • University of Florida. Crystal Growing Tips. (2015). [Link]

  • AZoLifeSciences. NMR Spectroscopy in Structural Analysis of Organic Compounds. (2023). [Link]

  • University of Rochester. How To: Grow X-Ray Quality Crystals. [Link]

  • Chemistry LibreTexts. 13.4: High-Resolution Mass Spectrometry Can Reveal Molecular Formulas. (2014). [Link]

  • Wiley-VCH. STRUCTURE ELUCIDATION BY NMR IN ORGANIC CHEMISTRY A Practical Guide. [Link]

  • ResearchGate. Small Molecule X-Ray Crystallography, Theory and Workflow. (2025). [Link]

  • sites@gsu. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008). [Link]

  • ResearchGate. Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2026). [Link]

  • Chemistry LibreTexts. 11.10: Determination of the Molecular Formula by High Resolution Mass Spectrometry. (2022). [Link]

  • ACS Publications. From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. [Link]

  • MDPI. Derivatives of 1-(2-Pyridyl)-3-pyrazolecarboxylic Acids as Ligands for Binding f-Elements. (2026). [Link]

  • Excillum. Small molecule crystallography. [Link]

  • LinkedIn. How Advanced Spectroscopy Techniques Are Revolutionizing Chemical Analysis. (2025). [Link]

  • Mtoz Biolabs. Single-Crystal X-Ray Crystallography. [Link]

  • ResearchGate. FT-IR spectrum of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid molecule. [Link]

  • The University of Queensland. Small molecule X-ray crystallography. [Link]

  • Andor - Oxford Instruments. Important Spectroscopic Techniques and Examples. [Link]

  • Longdom Publishing. Exploring the Applications of Spectroscopic Techniques in Analytical Chemistry. (2024). [Link]

  • Scientific Research Publishing. A Brief Overview of Different Analytical Techniques for Material and Chemical Analysis. (2020). [Link]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. [Link]

  • Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

  • Scirp.org. Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). [Link]

  • SpectraBase. Pyrazole-3-carboxylic acid. [Link]

  • ACS Publications. Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2019). [Link]

  • Digital Repository. Synthesis of New Heterocyclic Derivatives from 4-(3, 5-Dimethyl-1-phenyl-1H-pyrazol-4-ylazo)- benzoic acid. [Link]

  • PubMed. 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. (2021). [Link]

  • ResearchGate. (PDF) Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). [Link]

Sources

Comparative

A Comparative Guide to HPLC-UV Method Development for Purity Assessment of Pyrazole Derivatives

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity assessment of pyrazole derivatives. Designed for researc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods for the purity assessment of pyrazole derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps. It delves into the scientific rationale behind methodological choices, ensuring the development of a robust, accurate, and reliable stability-indicating assay. The principles and protocols herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), providing a framework for developing self-validating and regulatory-compliant analytical methods.[1][2][3][4]

The accurate quantification of a drug substance and its impurities is a cornerstone of pharmaceutical quality control.[5] For pyrazole derivatives, a class of compounds with diverse and significant biological activities, ensuring purity is paramount to guaranteeing safety and efficacy.[6] This guide will compare two common reversed-phase HPLC-UV approaches—an isocratic method with a trifluoroacetic acid (TFA) modifier and a gradient method with a phosphate buffer—highlighting the distinct advantages and applications of each.

The Analytical Target Profile (ATP): Defining the Method's Purpose

Before any experimental work begins, it is critical to define the Analytical Target Profile (ATP). The ATP is a concept emphasized in the ICH Q14 guideline on Analytical Procedure Development, which outlines the prospective goals of the method.[1] For a purity assessment method, the ATP typically includes:

  • Analyte: The pyrazole derivative active pharmaceutical ingredient (API) and its potential process-related impurities and degradation products.

  • Matrix: Drug substance (bulk) and/or drug product (formulation).

  • Performance Characteristics: The method must be specific (stability-indicating), linear, accurate, precise, and sensitive enough to quantify impurities at specified reporting thresholds (e.g., 0.05%). It must also be robust enough to withstand minor variations in operating conditions.

Method Development Workflow: A Logic-Driven Approach

The development of a robust HPLC method is a systematic process. The following diagram illustrates the logical flow from initial parameter selection to full method validation, ensuring that each step informs the next.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening & Feasibility cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation AnalyteCharacterization Analyte Characterization (pKa, logP, UV λmax) ColumnScreening Column Screening (C18, C8, Phenyl) MobilePhaseScreening Mobile Phase Screening (ACN vs. MeOH, pH, Modifier) GradientOptimization Gradient/Isocratic Optimization MobilePhaseScreening->GradientOptimization FlowRateTemp Flow Rate & Temperature Adjustment GradientOptimization->FlowRateTemp ForcedDegradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) FlowRateTemp->ForcedDegradation PeakPurity Peak Purity Assessment (PDA Detector) ForcedDegradation->PeakPurity ValidationProtocol Validation Protocol per ICH Q2(R1) PeakPurity->ValidationProtocol Specificity Specificity ValidationProtocol->Specificity LinearityRange Linearity & Range Specificity->LinearityRange AccuracyPrecision Accuracy & Precision LinearityRange->AccuracyPrecision LOD_LOQ LOD & LOQ AccuracyPrecision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Logical workflow for HPLC method development and validation.

Comparative Analysis: Two Methodological Approaches

The choice of column chemistry and mobile phase composition is critical for achieving optimal separation.[7] C18 (octadecylsilane) columns are the most common stationary phases for reversed-phase HPLC analysis of moderately polar compounds like many pyrazole derivatives.[8] The key difference often lies in the mobile phase strategy.

Here, we compare two robust methods for the purity analysis of a hypothetical pyrazole derivative, "Pyrazolam."

Method A: Isocratic Elution with TFA Modifier This approach is often favored for its simplicity and speed, making it ideal for routine quality control (QC) testing when the impurity profile is well-defined and all analytes have similar retention behavior.

Method B: Gradient Elution with Phosphate Buffer A gradient method is essential when dealing with complex samples containing impurities with a wide range of polarities. The changing mobile phase composition allows for the elution of both highly polar and non-polar compounds within a reasonable runtime, while the buffer maintains a constant pH to ensure consistent peak shapes for ionizable analytes.

ParameterMethod A: Isocratic TFAMethod B: Gradient Phosphate BufferRationale & Causality
Column C18, 150 mm x 4.6 mm, 5 µmC18, 250 mm x 4.6 mm, 5 µmThe longer column in Method B provides higher theoretical plates, enhancing resolution for complex mixtures often encountered in gradient analysis.[9]
Mobile Phase A 0.1% TFA in Water20 mM Potassium Phosphate, pH 7.0TFA is a volatile ion-pairing agent that sharpens peaks but can be harsh on columns. A neutral pH buffer is gentler and can offer different selectivity.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with low viscosity and a favorable UV cutoff.
Elution Mode Isocratic (40% A : 60% B)Gradient (See Protocol)Isocratic elution is simpler and faster for known analytes.[6] Gradient elution is necessary to resolve impurities with diverse polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for 4.6 mm ID columns, balancing analysis time and pressure.
Detection UV at 237 nmUV at 240 nmWavelength is selected based on the UV absorbance maximum of the pyrazole chromophore to maximize sensitivity.[10][11]
Column Temp. 30°C40°CHigher temperature in Method B reduces mobile phase viscosity and can improve peak shape and efficiency.[10]
Experimental Protocols

The following protocols are detailed to be self-validating, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products are separated from the main analyte peak.[12][13] These studies are a core component of demonstrating specificity as required by ICH guidelines.[14] A target degradation of 5-20% of the API is generally recommended.[15]

  • Acid Hydrolysis: Dissolve API in a 1:1 mixture of methanol and 0.1N HCl. Heat at 60°C for 5 hours, then neutralize with 0.1N NaOH.[11]

  • Base Hydrolysis: Dissolve API in a 1:1 mixture of methanol and 0.1N NaOH. Heat at 60°C for 2 hours, then neutralize with 0.1N HCl.[11]

  • Oxidative Degradation: Dissolve API in a 1:1 mixture of methanol and 3% hydrogen peroxide. Keep at room temperature for 24 hours.[11][15]

  • Thermal Degradation: Store the solid API in an oven at 60°C for 24 hours.[11]

  • Photolytic Degradation: Expose a solution of the API (1 mg/mL in methanol) to direct sunlight for 15 days.[16]

Analyze all stressed samples using the developed HPLC method. The use of a photodiode array (PDA) detector is highly recommended to assess peak purity across all degradant and API peaks.[14]

  • Mobile Phase Preparation: Prepare a mobile phase consisting of 40% 0.1% TFA in Water (A) and 60% Acetonitrile (B). Filter and degas.

  • Standard Solution Preparation: Prepare a stock solution of Pyrazolam reference standard at 100 µg/mL in methanol.[10]

  • Sample Solution Preparation: Prepare a sample solution of Pyrazolam bulk drug at 100 µg/mL in methanol.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (methanol), standard, and sample solutions.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL[10]

    • Column Temperature: 30°C

    • Detection: UV at 237 nm[10]

    • Run Time: 10 minutes

  • Mobile Phase Preparation:

    • Mobile Phase A: 20 mM Potassium Phosphate buffer, adjusted to pH 7.0.

    • Mobile Phase B: Acetonitrile. Filter and degas both phases.

  • Standard and Sample Preparation: As per Method A, but using the mobile phase as the diluent for final dilutions is often preferred to avoid solvent mismatch effects.

  • System Suitability: As per Method A.

  • Analysis: Inject the blank, standard, and sample solutions.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm[9]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL[9]

    • Column Temperature: 40°C[10]

    • Detection: UV at 240 nm[9]

    • Gradient Program:

      • 0-15 min: 35% to 75% B

      • 15-17 min: Hold at 75% B

      • 17-18 min: 75% to 35% B

      • 18-25 min: Hold at 35% B (re-equilibration)[9]

Method Validation: A Trust-Building Exercise

Once a method is optimized, it must be validated according to ICH Q2(R1) guidelines to provide documented evidence that it is fit for its intended purpose.[1][17] The validation process builds trustworthiness into the method's results.

ValidationParameters cluster_Assay Assay Characteristics cluster_Purity Purity Characteristics cluster_Performance Performance Characteristics Method Validated HPLC Method Accuracy Accuracy (% Recovery) Method->Accuracy Precision Precision (%RSD) Method->Precision Specificity Specificity (Resolution > 2) Method->Specificity LOD LOD (S/N = 3:1) Method->LOD LOQ LOQ (S/N = 10:1) Method->LOQ Linearity Linearity (r² > 0.999) Method->Linearity Range Range Method->Range Robustness Robustness Method->Robustness

Caption: Core validation parameters as per ICH Q2(R1) guidelines.

Summary of Typical Acceptance Criteria for Validation

Validation ParameterAcceptance CriteriaRationale
Specificity Baseline resolution (Rs > 2.0) between API and all impurities/degradants. Peak purity must pass.Ensures the method can unambiguously measure the analyte in the presence of other components.[18][19]
Linearity Correlation coefficient (r²) ≥ 0.999Demonstrates a proportional relationship between detector response and analyte concentration over the desired range.[6]
Range From LOQ to 120% of the assay concentration.Defines the interval of acceptable accuracy, precision, and linearity.
Accuracy 98.0% - 102.0% recovery for the API and impurities.Measures the closeness of the test results to the true value.[1][20]
Precision (Repeatability) %RSD ≤ 2.0% for the assay; ≤ 10.0% at the LOQ for impurities.Shows the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[19]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1The lowest amount of analyte that can be detected but not necessarily quantitated.[21]
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1 or %RSD ≤ 10%The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[21]
Robustness No significant changes in results with deliberate variations in method parameters (e.g., ±0.1 pH unit, ±2°C, ±5% organic).Measures the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability for normal usage.[20]
Conclusion: Selecting the Right Method

Both Method A and Method B can be validated to be effective for the purity assessment of pyrazole derivatives. The choice between them is dictated by the specific needs of the analysis:

  • Method A (Isocratic TFA) is superior for routine, high-throughput QC environments where the impurity profile is simple and known. Its speed and simplicity reduce operational complexity and cost.

  • Method B (Gradient Phosphate Buffer) is the authoritative choice for development and stability studies where unknown degradation products may appear. Its high resolving power and stable pH control ensure a truly comprehensive and robust separation, providing the highest degree of confidence in the purity data.

Ultimately, the development of a scientifically sound, robust, and validated HPLC-UV method is not merely a regulatory requirement but a fundamental component of ensuring the quality and safety of pharmaceutical products.

References

  • Analytical Method Development and Validation in Pharmaceuticals. (2025, October 18). Vertex AI Search.
  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2020, April 21). FDA.
  • FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. ECA Academy.
  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. (2015, July 27). Federal Register.
  • FDA Releases Guidance on Analytical Procedures. (2024, March 7).
  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014, August 10). International Journal of ChemTech Applications. [Link]

  • Column chromatography conditions for separ
  • Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline.
  • ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. (2013, August 20). European Pharmaceutical Review.
  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized... (2024, December 23). R Discovery.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... (2021, September 23). ACS Omega.
  • Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles... (2021, September 23). PMC.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 8). IntuitionLabs.
  • Separation of Pyrazole on Newcrom R1 HPLC column. (2018, February 16). SIELC Technologies.
  • Analytical Method Validation Parameters: An Updated Review. (2020, March 22). Journal of Pharmaceutical Sciences and Research.
  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separ
  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Application Notes & Protocols for the Quantification of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.
  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of... (2023, April 15).
  • HPLC-UV Method Development for Highly Polar Impurities. (2025, December 2). Resolian.
  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. (2013, January 17). Asian Journal of Research in Chemistry.
  • Forced Degradation Studies for Biopharmaceuticals. (2016, May 2). Pharmaceutical Technology.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Drug Development and Research.
  • MS/MS and HPLC Characterization of Forced Degradation Products of Clopidogrel and Pantoprazole Sodium. (2018, August 7). Acta Scientific.
  • Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (2020, December 14). Research Journal of Pharmacy and Technology.

Sources

Validation

A Researcher's Guide to Elemental Analysis: Confirming the Empirical Formula of Synthesized Pyrazoles

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds, such as pyrazoles, represents a significant step towards developing new therapeutic agents and functional materials...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the synthesis of novel heterocyclic compounds, such as pyrazoles, represents a significant step towards developing new therapeutic agents and functional materials.[1][2][3] The structural backbone of a pyrazole, a five-membered aromatic ring with two adjacent nitrogen atoms, offers a versatile scaffold for creating a multitude of derivatives with diverse biological activities, including anticancer and antimicrobial properties.[3][4] However, the successful synthesis of a target molecule is only the first chapter of the story. Rigorous structural confirmation is paramount, and at its foundation lies the verification of the compound's empirical formula—the simplest whole-number ratio of atoms of each element present.

This guide provides an in-depth comparison of the two gold-standard techniques for confirming the empirical formula of newly synthesized pyrazoles: Combustion-based Elemental Analysis (CHN Analysis) and High-Resolution Mass Spectrometry (HRMS) . We will delve into the causality behind experimental choices, provide actionable protocols, and present comparative data to empower researchers in making informed decisions for the robust characterization of their novel compounds.

The Imperative of Purity and Composition

Section 1: Combustion Analysis (CHN/S) — The Classic Gold Standard

Combustion analysis is a robust and long-established method for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a pure organic compound.[7][8][9] This technique remains a cornerstone of chemical analysis due to its high precision and reliability.[7]

The Principle: Controlled Combustion and Detection

The core principle of combustion analysis is the complete and instantaneous oxidation of a precisely weighed sample in a high-temperature (around 1000-2000 °C), oxygen-rich environment.[7][8][10] This "flash combustion" converts the constituent elements into simple, stable gases: carbon is converted to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen gas (N₂) or its oxides (which are subsequently reduced to N₂).[8][9][11][12]

These combustion products are then swept by a carrier gas (typically helium) through a series of separation columns and detectors. Modern elemental analyzers often use gas chromatography principles to separate the gases, which are then quantified by a thermal conductivity detector (TCD).[9][10] The instrument software then back-calculates the mass of each element in the original sample and presents the results as a weight percentage.[11]

Experimental Workflow: A Self-Validating System

The trustworthiness of combustion analysis lies in its highly controlled and calibrated workflow. Each step is designed to ensure complete conversion and accurate detection.

CHN_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Weigh 1-3 mg of pure, dry pyrazole sample accurately s2 Sample Combustion (~1000°C in O₂ stream) s1->s2 Introduction s3 Reduction of NOx to N₂ s2->s3 Combustion Gases s4 Gas Separation (GC Column) s3->s4 CO₂, H₂O, N₂ s5 Detection (TCD) s4->s5 Separated Gases s6 Signal Integration s5->s6 Detector Signal s7 Calculation of %C, %H, %N s6->s7 s8 Compare with Theoretical Values s7->s8

Caption: Workflow for CHN Elemental Analysis.

Protocol: CHN Analysis of a Synthesized Pyrazole

This protocol outlines the essential steps for analyzing a novel pyrazole derivative.

Materials:

  • Synthesized pyrazole sample (confirmed pure by NMR/HPLC)

  • Microanalytical balance (readable to at least 0.001 mg)

  • Tin or silver capsules

  • CHN Elemental Analyzer (e.g., PerkinElmer 2400, Elementar vario MICRO cube)

  • Certified organic analytical standard (e.g., Acetanilide) for calibration

Procedure:

  • Instrument Calibration: Calibrate the CHN analyzer according to the manufacturer's instructions using a certified standard. This step is critical for ensuring the accuracy of the results.

  • Sample Preparation:

    • Ensure the pyrazole sample is completely dry and free of residual solvents. Lyophilize or dry under high vacuum if necessary.

    • On a microanalytical balance, accurately weigh 1-3 mg of the pyrazole sample into a tin capsule. Record the weight precisely.

    • Fold the capsule to enclose the sample securely, ensuring no sample is lost.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace and perform the analysis.[10]

    • Analyze each sample in triplicate to ensure reproducibility.

  • Data Interpretation:

    • The instrument software will provide the weight percentages for C, H, and N.

    • Calculate the average percentage for each element from the triplicate runs.

    • Compare the experimental percentages to the theoretical values calculated from the expected empirical formula. The deviation should ideally be less than 0.4%.[5]

Section 2: High-Resolution Mass Spectrometry (HRMS) — Precision and Confidence

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful and often preferred alternative to combustion analysis for empirical formula determination.[13][14] Unlike traditional mass spectrometry, which provides nominal mass, HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically < 5 ppm).[14][15]

The Principle: Exact Mass Measurement

The power of HRMS lies in its ability to distinguish between ions with very similar nominal masses.[14] This is because the exact mass of an atom is not an integer. For example, the exact mass of ¹²C is 12.000000 Da, while ¹H is 1.007825 Da, ¹⁴N is 14.003074 Da, and ¹⁶O is 15.994915 Da. This slight mass defect means that molecules with the same nominal mass but different elemental compositions will have distinct, measurable differences in their exact masses.

By measuring the exact mass of the molecular ion (e.g., [M+H]⁺), an algorithm can generate a list of all possible elemental formulas that fall within a specified mass tolerance (e.g., 5 ppm).[15][16] The number of potential candidates is often narrowed down by analyzing the isotopic pattern of the molecular ion, which provides further clues about the elemental composition.[13][15]

Experimental Workflow: From Ion to Formula

The HRMS workflow is rapid and requires minimal sample, making it highly efficient for screening and confirming products.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Prepare dilute solution of pyrazole sample (e.g., in MeOH/ACN) s2 Infusion or LC Injection s1->s2 s3 Soft Ionization (e.g., ESI) s2->s3 Sample Introduction s4 High-Resolution Mass Analysis (e.g., TOF, Orbitrap) s3->s4 Ion Generation s5 Measure Exact Mass of Molecular Ion s4->s5 Mass Spectrum s6 Formula Prediction Software s5->s6 s7 Compare Experimental vs. Theoretical Mass (Calculate ppm error) s6->s7

Caption: Workflow for HRMS Empirical Formula Determination.

Protocol: HRMS Analysis of a Synthesized Pyrazole

Materials:

  • Synthesized pyrazole sample (confirmed pure)

  • LC-MS grade solvents (e.g., methanol, acetonitrile, water)

  • Formic acid (for promoting ionization)

  • High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the pyrazole sample at ~1 mg/mL in a suitable solvent like methanol.

    • Create a dilute working solution (~1-10 µg/mL) in an appropriate mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrument Setup:

    • Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

    • Set the instrument to a soft ionization mode, such as Electrospray Ionization (ESI), in positive ion mode to generate the [M+H]⁺ ion.

  • Analysis:

    • Introduce the sample into the mass spectrometer, either via direct infusion or through an LC system.

    • Acquire the full scan mass spectrum over a relevant m/z range, ensuring sufficient resolution (>10,000).[14]

  • Data Interpretation:

    • Identify the m/z of the most abundant peak corresponding to the molecular ion (e.g., [M+H]⁺).

    • Use the instrument's formula calculator software. Input the measured exact mass and specify the possible elements (C, H, N, and any others like O, S, halogens).

    • The software will generate a list of possible formulas. The correct formula should have a very low mass error (typically < 5 ppm) and a theoretical isotopic pattern that closely matches the experimental one.[15][17]

Section 3: Comparative Analysis — CHN vs. HRMS

Choosing the right technique depends on the specific research question, available resources, and the nature of the compound.

FeatureCombustion (CHN) AnalysisHigh-Resolution Mass Spectrometry (HRMS)
Principle Measures elemental mass percentages after combustion.Measures the exact mass of the molecular ion.[13]
Output %C, %H, %N (and %S, %O if configured).A list of possible empirical formulas ranked by mass accuracy (ppm error).[16]
Accuracy Accepted deviation is typically < 0.4% from theoretical.[5]Accepted deviation is typically < 5 ppm from theoretical mass.[5]
Sample Amount 1–3 mg (destructive).< 1 mg (often in the µg or ng range).
Speed Slower (minutes per sample, plus sample prep).[8]Faster (seconds to minutes per sample).
Information Directly provides elemental ratios.Infers formula from mass; can be ambiguous for isomers or high MW compounds.[14][17]
Strengths Highly precise for C, H, N ratios; considered definitive proof of bulk composition.[7]High throughput, very high sensitivity, requires minimal sample.
Limitations Does not provide molecular weight; sensitive to impurities and residual solvents.Does not directly measure elemental ratios; relies on ionization efficiency.

Case Study: Characterization of a Novel Pyrazole

Let's consider a hypothetical synthesized pyrazole: 5-methyl-1,3-diphenyl-1H-pyrazole .

  • Molecular Formula: C₁₆H₁₄N₂

  • Molecular Weight: 234.297 g/mol

  • Theoretical Composition:

    • %C = 82.02%

    • %H = 6.02%

    • %N = 11.96%

  • Theoretical [M+H]⁺ Exact Mass: 235.1230

Hypothetical Experimental Data:

Analysis MethodExperimental ResultDeviationConclusion
CHN Analysis %C = 81.85%, %H = 6.15%, %N = 11.89%C: -0.17%, H: +0.13%, N: -0.07%All values are within the acceptable ±0.4% range, confirming the empirical formula.[5]
HRMS (ESI-TOF) Measured [M+H]⁺ = 235.1225-2.1 ppmThe measured mass is well within the < 5 ppm tolerance for the formula C₁₆H₁₅N₂⁺, strongly supporting the proposed structure.

Both techniques independently and successfully validate the empirical formula of the synthesized pyrazole. The combination of both provides an exceptionally high degree of confidence in the compound's composition.

Conclusion

For researchers and drug development professionals working on novel pyrazole synthesis, confirming the empirical formula is a non-negotiable step in structural elucidation.

  • Combustion analysis remains the definitive method for determining bulk elemental composition, offering unparalleled precision in C, H, and N ratios. It is a self-validating system that, when performed on a pure sample, provides direct and trustworthy evidence of the empirical formula.

  • High-Resolution Mass Spectrometry offers a rapid, highly sensitive, and complementary approach. Its ability to measure exact mass with high accuracy provides strong, albeit indirect, evidence for the elemental composition and simultaneously confirms the molecular weight.

In an ideal characterization workflow, especially for publication in high-impact journals or for regulatory submissions, providing data from both techniques offers the most robust and unimpeachable validation of a newly synthesized pyrazole's elemental formula. This dual-pronged approach embodies the principles of scientific integrity, ensuring that the foundational data upon which further research is built is accurate and reliable.

References

  • Empirical Formula Prediction Using MS and MSn Spectra and Isotope Modeling. (2026, February 5). Spectroscopy Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6nwgusaWyrSO01NNpTGCaaX0i6niVYFOfk03qSOHuJ8y9nMgCyb0qS9AOajYinpQb8OI5fx38F1Y6xjL9VKx1a-3qbHhcV87jTM2FDRBeGZMVh5irM6X6PtVhz5ikMoVpKDF5uB-iBJoWWHdCnSgMIISd9TefMqu7V58NXDsuhSE8X2_OFPfPWdCEKaBLy5cRwQ5hNrjchbTYpu_i9HhC3BTpTQNHW5KNNSVANG4=]
  • High-Resolution Mass Spectrometry Definition - Organic Chemistry Key Term | Fiveable. (2025, August 15). Fiveable. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZeJ3hmqYbB-BvSDghKuEzzu34TYwJFqh0jWSPJghOLCbwQ-HaKCcY3QntC0pI23M_KoAgXMVK-7zcHwhyVJNAIIXlvHM2U8ytGRZlwyyHZ9r4IhJEOBXaxFwR5_mBCw9X7ejkfl74YWGDOLBZDly1KBaqlK7aD78QP_kH5c-IFt4DLJdvQw==]
  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. VELP Scientifica. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0JyFoJJl_wptp5ApB-66yrA0BlgTHfh0hKHqa-IHKk826hjNsjuxoRkD0F6FYhteDEAFSDBrAQESYZA86m-bMrUHHYXdE3ixOlbWtQh7VsmdDlsQiFBPWPHR9Y4vfUEEhDezZeTiPXeVhF_niFOyLLhkH5Q1_eawCB_RYyZIf1L61rwr_xPZv8J4Gch-4fapfTsjFIFFAzVj1Ibt62OuEMXgSvm8iISwmZw==]
  • What Is High-Resolution Mass Spectrometry in the Determination of Molecular Formulas? Metabolomics Official Website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFngoqthcxFSTaJXYremVwPCkU5-DaLe4l5AwSp3clUXctW4-rWuKCsBkc8Tz_5bYEQGSNuRGFVg6pFpFTylPDMNnazmAAhKHxYMDQVWcV6Tn032DkDpeEj4b82tZGEIVCv7O5uqX0my0R_Lbe6oCT9daVR8Jzyt51ByJ1YHdraVBDAzWd1nWjLhFlPtNpcOQx7PIviW83tZPDiRAQ0vsDb4kQSvBO3rJSHjVo6sZ5Zhw==]
  • Chapter 6 Elemental Analysis and Biological Characterization - ResearchGate. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGL4NHQt7yDC3ZYU6e6U4p8dfN4df8mY1cK3_4_--zekMU2S0X_dP-l0H90nUSY51T2snOgJlS2DI9IrmTPzc_cUhOjei_ZzG8F91sBrldomm6mz6flThWPHgpaXERnMFuSZyrMbklC8NqITNBw4EosAtDy7teF3r7fMZwjQhLlkGWapGI7HrKl4X5ZaVpZVIa0_rpWzgteh7eM9wTOU--f6EFvFb9LX5muKcV6-zLMnW4V08DDim4Lq0HZr7up782Rndg7MYpBL642EEvS_m_IvmuFJ6QXiEffabaFCQb8PRbrt__oSNqAuqubCZLND33PbDoQ5G1nUbBBfxKGldewVRPHJU4cCB_LkMWIX0iNEx3Hk71pmNYDn9o=]
  • A Look at Elemental Analysis for Organic Compounds - AZoM. (2021, May 6). AZoM. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF4NF5ZN4uoyWwYWefY3zyTKvPN08v7BieyUt1_rnXTJVhcx6KZRfYng3eYlMzLDt00m_j-ima5X43Yj8gLrKeD-buQtYXRdeS0dZ8Q8tpk4Ob-YigVhNw0Q9svUEe0ej3SsMdXfY-cuttw==]
  • Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. (2016, February 26). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbjEj0E3FpeawKSIB6s5iNEKGK1aYE1Gh3hN1JuqGZOHeSv1AHweHsvhfdb_8t8vaWd8KmAUM0HPpM9ObsldRAKcxzVi61bq8YjCU0F1oNVoUO4QnqekPywGk5Nu_z22fg]
  • Combustion Analysis Explained: Definition, Examples, Practice & Video Lessons - Pearson. Pearson. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJpKPVkElQtmgq43G4ECgFtv5gr4P35j0IAtS36VWkKIF_DcHGInz32BL_qpYFDeTciPKLhciCNlia3ygE3eBTFvSrnaVCrrQoJXk-vCJMAY-l9_KA6pzgen2E8CDYBEY1BhAS0jG6caHzyJs4b1CqSzixzdFW39oTmDO7edggjKrUUuKp1AzIr23E19IY3RdxvP9kL_ANp94fExjky3Ka841TWg==]
  • Formula Prediction in HRMS Analysis on LC Q TOF - YouTube. (2025, March 27). YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_ha8lqD4oHY-FtGhzoEGSiuH7SkqyY535SmS40ESpzwAjlsP1Qk13iiWU-i7HdAxNOmnwuJaRKIRb0TD6Zy-YIJ2zA35hbrZds3OEURfiY_KMd5OB9CW6ACVGNCXaD2upMD3dUQ==]
  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. (2012, March 15). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFuMMENkak9L2N6B84qcH2V0jnrUa9kW8g35kJg71Ie1Sssr4iiX4fj5MPUy2aSY6FcUyDknkSmroLrmm3KZU-sNE5su-BT5fsUTnLbttcQZg7sr5r26ESvS2Sawbpx-o_dAI=]
  • Elemental Analysis - Organic & Inorganic Compounds | ELTRA. ELTRA. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKKgyZ19phjVgKzOwG1X-9a1Y88tWJPoV18L8Kh6H26aNmvf7jH0vvLwD0gMtAQmiCUZvKtvHtK6lxYMnUKkjZHvyeJdWTzkbjUI1TARi1J9mnW1YqaahFDlydHOCmFtxcmvGNbOXb10OR7DZx]
  • Combustion analysis - Wikipedia. Wikipedia. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh-WR-6wSoia0IG_o1dsQ-uK2iFv4uDE3IwzszsBHUWrt3dPk4j30dczEyVCRjzLzUn5R3qK9-1K4qqrod77D2gxdQthSPobqC83NziQxoU4DgsqeUSIDxBXS6rcBDqCv3grzYIoQQt9hwwA==]
  • Elemental analysis: operation & applications - Elementar. Elementar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlibXJFax2EOiw9sDTNhz6mdGKkk00yt7Cd7BsVwShK_gWfYy2CElGjDTAexJdEgyQDdCMGmW6fuj0BxcK0A6N5rwHAMPW5j6xRyLEyIu8O1YYjnpdDY1pe7mqqUCp8eC28JGffPvJsq0KA6yTVgus0UigZT4BuLFmyEqHDJHtxcsLKnjDodX32f0Bh2Brw_wBEi0lu7kKJqCLDCnqyeb-mnZUOtXgTo3nNs0t1g==]
  • Combustion Analysis Basics | TSI. TSI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX_nfUl28lBMeKaBsuutI7dtC2Xa5pYww14vSuodQFomUfE75rhN2xOv0OHdXdXmAV_pe73f9Jq_JZfVHxQkQTwxNPbjFSrlJdJbIHs9z6aD7mzD_84FM6KioOMYWMoLw2PDAEZ1_xp1OJMF3_l4sqO8gdTDF_tHaGG-kVQhM7Fs1mqQiH8H8l3v18spMaK9hz]
  • Combustion Analysis - Chemistry. Chemistry LibreTexts. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ827rP_J00NHFBA-8Ndik9hiqQ4gVSBdoxbVo9d693i1EzZIV90f24HFXzh8cj-XLniXt16hv-Dfw_j2e-XxkYKTvwXN4Toh9D_HYZjVlCTZUC0961uVBO9rK2iRbQjsQe6kJiJFAGtprTlNzNXrSQubDAbFRnQEb]
  • Combustion Analysis Calculator. Omni Calculator. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyIylA_o0f6yMFifvPdiRPZ4BUnD0zFOoUvexCXi8seh0qsTbZCKQZmrxy4dgUlfNykc9JOMqqbHxgQtw6EdE59FMe7XWT4IK5s5xD-pRNCP-jEGUyqYLEXyFYz2cXy-hOX3h52XLmwnW0U_FpdOWiELKldgvt]
  • An International Study Evaluating Elemental Analysis - PMC - NIH. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9-kWGtBvJrHhQGTDe1R-bSUX5q39tBEyXCjtR73egKky8TOdtVjJjL0HpvcccpAc7wLj7Vw8n5owpndKYvsfR-JHC75cF-OootcRGdR6MhhTBn-9eRQSXbjnZ5enSthCMgQs3i60RPwvvUQ==]
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Medicinal and Chemical Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhU-4b5uqDmxll6vZ0n_LrM-QAEcjwjERPskPDmad4cTlHRP0H2PwkWziMzy2mpSW-MZ1psgeFOR1vipqsKOtFmDmvewbcTRpUGYuKLehHA6jiBinOFadzAzlwUNO6bUQjleXWTn3kM2X9pyaodI25e_cS8z-ExdpczzWpCT4eU7YVMDi1pWd1dw==]
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC. (2024, November 22). National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSd3U7b5M2lCmnMHlSlrPUrsIfOBothcwQHPpGAK19ZT95IP3xB8eJ1ua0LK3Fd8G-v6WI57C27MN-dh8RZPi58cD5KYgcCgahvxc3E8jonB5an4bhwzdijzwEXK9QZ91MUrsfJayoA2bfXZk=]
  • MS/MS Data Improves Automated Determination of Molecular Formulas by Mass Spectrometry. MATCH Communications in Mathematical and in Computer Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAQhtGmKAXw8qtr5kXIBigkG7aBrJBy0CWVm-_h7S8CBhFEaIev8BDHMjwAWHkd7DgXMWcQsShk6fHUFIS64tANh6ZrBWAIkvfw3_V4I4N1fk14n4UPS0lRLCMrCgKGUs0qq5d3ptYbmgESnEjc9rlg20DtphitZJoP-Drvcc8sR7TOYKjRA3itg==]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

[1] Executive Summary: Rapid Action Protocol For the immediate handling of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid (and structurally related pyrazole-benzoic acid building blocks), adhere to the following core directive...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: Rapid Action Protocol

For the immediate handling of 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid (and structurally related pyrazole-benzoic acid building blocks), adhere to the following core directives. This compound is an organic acid intermediate commonly used in kinase inhibitor synthesis; it requires segregation from oxidizers and bases.

Parameter Directive
Waste Stream Solid Chemical Waste (Non-Halogenated)
Primary Hazard Irritant / Corrosive (Eyes, Respiratory, Skin)
Compatibility Incompatible with Strong Oxidizers & Strong Bases
Disposal Method High-Temperature Incineration (via EHS/Contractor)
Drain Disposal STRICTLY PROHIBITED (Aquatic Toxicity Risk)
Container HDPE or Amber Glass with PTFE-lined cap

Chemical Profile & Hazard Identification

To dispose of a chemical safely, one must understand its reactivity.[1] This compound combines a benzoic acid moiety (acidic, proton donor) with a pyrazole ring (nitrogen-containing heterocycle, potentially weakly basic but electron-rich).[2]

  • Chemical Name: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid[2]

  • Molecular Formula: C₁₁H₁₀N₂O₂ (approx.[2] MW: 202.21 g/mol )[2]

  • Physical State: Solid (typically off-white to pale yellow powder)[2]

  • Acidity (pKa): ~4.0–4.2 (carboxylic acid); Pyrazoles are very weak bases (pKa ~2.5), making the molecule predominantly acidic in neutral media.

Hazard Classification (GHS / CLP)

Based on structural analogs (e.g., 3-(1H-pyrazol-3-yl)benzoic acid) and functional group analysis:

  • H315: Causes skin irritation.[3][4][5][6]

  • H319/H318: Causes serious eye irritation/damage (Acidic functionality).

  • H335: May cause respiratory irritation (Dust hazard).[3]

  • H402/H412: Harmful to aquatic life (Common for pyrazole derivatives).

Senior Scientist Note: Treat this compound as a Sensitizer until proven otherwise. Pyrazole derivatives are privileged structures in medicinal chemistry precisely because they interact biologically; assume biological activity during handling.[7]

Pre-Disposal Segregation & Treatment[5]

Effective disposal begins at the bench. The most common accident involving organic acids is improper segregation leading to heat generation or gas evolution.

A. Segregation Logic

You must segregate this waste based on its Chemical Compatibility Group .

  • Do NOT mix with Oxidizers: Nitric acid, perchlorates, or permanganates will react with the electron-rich pyrazole ring, potentially causing exothermic decomposition or fire.

  • Do NOT mix with Strong Bases: Mixing with Sodium Hydroxide or Ammonia will generate heat (neutralization). While not explosive, the exotherm can pressurize waste containers.

  • Do NOT mix with Halogenated Solvents: Unless the compound is already dissolved in DCM/Chloroform, keep it in the "Non-Halogenated" solid stream to reduce disposal costs and incineration complexity.

B. Solid vs. Liquid Waste[9]
  • Scenario A: Pure Solid / Expired Vial: Dispose of the vial intact if possible, or transfer solid to a wide-mouth HDPE jar.

  • Scenario B: Solution (HPLC Waste/Mother Liquor): If dissolved in methanol/acetonitrile, classify as Flammable Organic Solvent Waste . If dissolved in DMSO/DMF, classify as Non-Halogenated Organic .

Step-by-Step Disposal Protocol

This protocol follows the "Cradle-to-Grave" regulatory framework (RCRA in the US / Waste Framework Directive in EU).[2]

Step 1: Waste Characterization

Verify the contents.[1][4] Check the label for "3-(4-methyl-1H-pyrazol-1-yl)benzoic acid".[2][8]

  • Action: If the CAS number is not on the vial (common for custom synthesis), use the generic CAS for pyrazole-benzoic acids or mark "Unknown Organic Acid" for the waste contractor.

Step 2: Packaging

Select the correct primary container to prevent leaching or embrittlement.

  • Recommended: High-Density Polyethylene (HDPE) wide-mouth jars.[2]

  • Acceptable: Amber glass (Borosilicate) with a Teflon (PTFE) lined cap.

  • Prohibited: Metal cans (acid corrosion risk) or thin-walled LDPE bags (puncture risk).[2]

Step 3: Labeling

Attach a hazardous waste tag before adding the waste.[1]

  • Constituents: Write "3-(4-methyl-1H-pyrazol-1-yl)benzoic acid" (Do not use abbreviations like "MPBA").

  • Hazard Checkboxes: [x] Irritant [x] Toxic [x] Acidic[2]

Step 4: Satellite Accumulation

Store the container in your lab's designated Satellite Accumulation Area (SAA) .

  • Ensure the container is in a secondary containment tray (polypropylene) separate from base waste.

  • Keep the container closed at all times except when adding waste (EPA Requirement).

Step 5: Final Hand-off

Once the container is 90% full or 6 months old:

  • Tighten the cap securely.[9]

  • Wipe the exterior with a damp paper towel (dispose of towel as solid waste).

  • Submit a pickup request to your EHS / Hazardous Waste Contractor.[1]

  • Disposal Path: The material will be sent for Fuel Blending or High-Temperature Incineration .[2]

Emergency Spill Procedures

If a spill occurs during the disposal process:

  • Isolate: Evacuate the immediate area. Mark the zone.

  • PPE: Don double nitrile gloves (0.11mm min), safety goggles, and a lab coat. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Solid Spill: Cover with a dust suppressant (or wet paper towels) to prevent aerosolization. Sweep gently into a dustpan.

    • Solution Spill: Absorb with vermiculite or a universal absorbent pad .

  • Decontamination: Clean the surface with a mild soap solution (pH 7-9) to neutralize any residual acid, followed by water.

  • Disposal of Debris: All cleanup materials (gloves, pads, towels) must be disposed of as Hazardous Chemical Waste in the same stream as the chemical.

Waste Lifecycle Workflow

The following diagram illustrates the decision logic for disposing of this specific compound, ensuring compliance with RCRA and safety standards.

DisposalWorkflow Start Waste Generation: 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath Pure Substance LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved SolidPkg Package in HDPE Jar Label: 'Solid Organic Acid' SolidPath->SolidPkg SolventCheck Solvent Type? LiquidPath->SolventCheck Halogenated Contains Halogens (DCM, CHCl3) SolventCheck->Halogenated Yes NonHalogenated Non-Halogenated (MeOH, DMSO, H2O) SolventCheck->NonHalogenated No HaloPkg Stream A: Halogenated Waste Label: 'Toxic/Irritant' Halogenated->HaloPkg NonHaloPkg Stream B: Organic Solvents Label: 'Flammable/Corrosive' NonHalogenated->NonHaloPkg SAA Satellite Accumulation Area (Secondary Containment) SolidPkg->SAA HaloPkg->SAA NonHaloPkg->SAA EHS EHS / Contractor Pickup SAA->EHS Request Pickup Incineration High-Temp Incineration EHS->Incineration Final Destruction

Caption: Decision tree for the segregation and disposal of pyrazole-benzoic acid derivatives, ensuring separation of halogenated and non-halogenated streams.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[10] [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. [Link][2]

  • PubChem. (2025).[2] Compound Summary: 3-(1H-pyrazol-3-yl)benzoic acid (Structural Analog Safety Data). National Library of Medicine. [Link][2]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][2]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is the bedrock of innovation. This guide provides essential, immediate safety and logistical information f...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the safe handling of novel chemical compounds is the bedrock of innovation. This guide provides essential, immediate safety and logistical information for handling 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, a molecule combining the structural features of both pyrazole and benzoic acid. Our focus extends beyond mere compliance, aiming to instill a deep, causal understanding of why specific protective measures are imperative. By grounding our protocols in scientific integrity, we build the trust necessary for you to conduct your work with confidence and safety.

Core Principles of Chemical Handling

Before approaching the specifics of PPE, it is crucial to recognize that PPE is the final line of defense. The hierarchy of controls dictates that engineering controls (e.g., fume hoods) and administrative controls (e.g., standard operating procedures) must be implemented first to minimize exposure. This guide assumes that all work with 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid will be conducted within a certified chemical fume hood.

Level-Specific Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a one-size-fits-all checklist; it is a dynamic risk assessment. The following sections detail the necessary PPE, explaining the causality behind each recommendation based on the compound's inferred hazard profile.

Eye and Face Protection: The Non-Negotiable First Barrier

Direct contact of chemical dust or splash with the eyes can cause severe damage.[3] Benzoic acid and its derivatives are known to cause serious eye irritation or damage.

  • Standard Operations (Low Concentration/Small Scale): At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for any work in the laboratory.

  • High-Risk Operations (Handling Powder, Concentrated Solutions, Splash Risk): Chemical splash goggles are mandatory when handling the solid powder form or solutions where splashing is possible. For operations with a significant risk of splashing or reaction pressurization, a full face shield must be worn in addition to chemical splash goggles.[7]

Hand Protection: Preventing Dermal Absorption and Irritation

Pyrazole and its derivatives can be toxic upon skin contact, and benzoic acid is a known skin irritant.[2][4] Therefore, selecting the correct gloves is critical to prevent dermal absorption and contact dermatitis.

  • Glove Type: Nitrile gloves are the standard recommendation for incidental contact with a wide range of chemicals. They offer good resistance to acids and many organic compounds.

  • Glove Thickness and Integrity: Ensure gloves are of sufficient thickness (a minimum of 4 mil is recommended for general use) and are inspected for any signs of degradation or puncture before each use.

  • Protocol for Contamination: Never reuse disposable gloves. If a glove comes into contact with the chemical, remove it immediately using the proper technique to avoid skin contamination, wash your hands thoroughly, and don a new pair. For extended work, consider double-gloving.

Body Protection: Shielding Against Spills and Contamination

A fully-fastened, flame-resistant laboratory coat is the minimum requirement for body protection. This serves as a removable barrier to protect your skin and personal clothing from minor spills and dust contamination.[7] For procedures with a higher risk of significant spills, a chemically resistant apron worn over the lab coat provides an additional layer of protection. Ensure that legs and feet are fully covered; open-toed shoes are never permissible in a laboratory setting.

Respiratory Protection: Mitigating Inhalation Hazards

As a fine powder, 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid poses a risk of respiratory tract irritation if aerosolized.[1][5] All handling of the solid material should be performed in a chemical fume hood to minimize inhalation exposure.

  • Standard Handling in a Fume Hood: If the compound is handled exclusively within a properly functioning fume hood, additional respiratory protection is typically not required.

  • Situations Requiring a Respirator: In the event of a large spill outside of a containment system or when engineering controls are not available or sufficient, a NIOSH-approved respirator with a particulate filter (e.g., an N95 or P100) is necessary. All personnel requiring the use of a respirator must be medically cleared and fit-tested as part of a comprehensive respiratory protection program.

Operational and Disposal Plans

A safe protocol extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical in the laboratory, from handling to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling the compound, designate a specific work area within a chemical fume hood. Ensure an eyewash station and safety shower are accessible and unobstructed.[5]

  • Donning PPE: Don all required PPE as outlined above before opening the primary container.

  • Weighing and Transfer: Conduct all weighing and transfer of the solid compound within the fume hood to contain any dust. Use tools like a spatula or powder funnel to minimize aerosolization.

  • In-Use: Keep all containers of the chemical sealed when not in immediate use.

  • Post-Handling: After completing the work, decontaminate the work surface. Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.

  • Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Disposal Plan: Responsible Waste Management

Improper disposal can pose risks to human health and the environment.

  • Chemical Waste: All waste containing 3-(4-methyl-1H-pyrazol-1-yl)benzoic acid, including excess solid and solutions, must be collected in a designated, properly labeled hazardous waste container. The container must be compatible with the chemical and kept sealed.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be disposed of as solid hazardous waste.

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After rinsing, the original labels should be defaced before the container is discarded.

Data and Workflow Visualization

Table 1: Summary of PPE Requirements by Task
Task / Hazard LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Hazard (Handling dilute solutions)Safety Glasses with Side ShieldsSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot required (in fume hood)
Moderate Hazard (Weighing solid powder)Chemical Splash GogglesSingle Pair of Nitrile GlovesFlame-Resistant Lab CoatNot required (in fume hood)
High Hazard (Risk of splash/spill)Face Shield over GogglesDouble Nitrile GlovesChemically Resistant ApronN95/P100 Respirator (if outside of fume hood)
Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for Chemical Handling cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Assess Task CheckPowder Handling solid powder? Start->CheckPowder CheckSplash Is there a splash risk? Goggles Wear Chemical Goggles CheckSplash->Goggles No FaceShield Add Face Shield CheckSplash->FaceShield CheckPowder->CheckSplash Yes CheckPowder->CheckSplash No SafetyGlasses Wear Safety Glasses CheckFumeHood Working in a fume hood? Respirator N95/P100 Respirator Required CheckFumeHood->Respirator No End Proceed with Task CheckFumeHood->End Yes NitrileGloves Wear Nitrile Gloves Goggles->NitrileGloves FaceShield->Goggles SafetyGlasses->NitrileGloves LabCoat Wear Lab Coat NitrileGloves->LabCoat LabCoat->CheckFumeHood Respirator->End

Caption: Decision workflow for PPE selection.

References

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Cole-Parmer. (2005, October 3). 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid, 98+% MSDS. Available at: [Link]

  • PubChem. (n.d.). 3-(3-Methyl-5-oxo-4,5-dihydro-pyrazol-1-yl)-benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • Source not found.
  • SDS Manager. (2026, January 26). Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. Available at: [Link]

  • Tech-info. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-pyrazol-1-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

  • National Institute of Standards and Technology. (2015, December 1). SRM 350c Benzoic Acid Safety Data Sheet. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Benzoic acid, 4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)-. Available at: [Link]

  • Quora. (2019, August 14). Is benzoic acid harmful?. Available at: [Link]

  • PubChem. (n.d.). 3-(1H-pyrazol-3-yl)benzoic acid. National Center for Biotechnology Information. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.